Product packaging for SDZ 220-581(Cat. No.:CAS No. 174575-17-8)

SDZ 220-581

Katalognummer: B1662210
CAS-Nummer: 174575-17-8
Molekulargewicht: 369.73 g/mol
InChI-Schlüssel: VBRJFXSFCYEZMQ-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

SDZ 220-581 is a potent and selective competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, with a pKi value of 7.7 [ 1 ]. Its mechanism of action involves competitively binding to the glutamate site on the NMDA receptor complex, thereby blocking receptor overactivation [ 2 ]. A key feature of this compound is its excellent central nervous system (CNS) availability following oral administration, making it a valuable tool for in vivo research [ 1 ]. This is demonstrated by its efficacy in protecting against maximal electroshock (MES)-induced seizures in mice, with an ED50 of less than 3.2 mg/kg upon oral dosing [ 1 ][ 3 ]. The time-course of this protective effect is characterized by a rapid onset and a long duration of action [ 3 ]. Beyond epilepsy research, this compound is utilized in studies investigating the role of glutamate-mediated excitotoxicity in neurodegenerative disorders such as Alzheimer's and Parkinson's disease [ 5 ]. It has also been shown to disrupt prepulse inhibition (PPI) and increase locomotor activity in rodent models, effects that are relevant to the study of neuropsychiatric conditions like schizophrenia [ 8 ]. The compound has a molecular weight of 369.74 and the chemical name (S)-α-Amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid [ 1 ]. It is supplied with a purity of ≥98% and is sold for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17ClNO5P B1662210 SDZ 220-581 CAS No. 174575-17-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClNO5P/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRJFXSFCYEZMQ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClNO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146157
Record name (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174575-17-8
Record name (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174575-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpha-amino-2'-chloro-5-(phosphonomethyl)(1,1'-biphenyl)-3-propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174575178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174575-17-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of SDZ 220-581: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the glutamate recognition site on the NMDA receptor.[3][4] This action prevents the endogenous neurotransmitter glutamate from activating the receptor, thereby inhibiting the influx of calcium ions (Ca²⁺) into the neuron. The NMDA receptor is a crucial component of excitatory synaptic transmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. By blocking this receptor, this compound can produce neuroprotective and anticonvulsant effects.[3]

Signaling Pathway

The binding of this compound to the glutamate site on the NMDA receptor directly obstructs the conformational change required for channel opening, even when the co-agonist glycine (or D-serine) is bound. This prevents the influx of Ca²⁺, a critical second messenger that activates a cascade of downstream signaling pathways, including those involving calmodulin-dependent kinase II (CaMKII), protein kinase C (PKC), and nitric oxide synthase (nNOS).

Caption: Competitive antagonism of the NMDA receptor by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

ParameterValueReference
Binding Affinity (pKi) 7.7[1][2]
Table 1: In Vitro Binding Affinity of this compound.
Experimental ModelSpeciesRoute of AdministrationEffective DoseEffectReference
Maximal Electroshock Seizure (MES)RodentsOral10 mg/kgFull protection against seizures[3]
Prepulse Inhibition (PPI) DisruptionRatsSubcutaneous2.5 mg/kgSignificant reduction in PPI[4]
Haloperidol-Induced CatalepsyRatsIntraperitoneal0.32-3.2 mg/kgDose-dependent reversal of catalepsy[5]
Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This test is a widely used preclinical model to evaluate the anticonvulsant properties of a compound.

Methodology:

  • Animals: Male OF-1 mice (18-26 g) are typically used.[1]

  • Drug Administration: this compound is administered orally at doses ranging from 3.2 to 32 mg/kg.[1]

  • Procedure: At a predetermined time after drug administration (to coincide with peak effect), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Abolition of the tonic hindlimb extension is considered a protective effect.

MES Test Workflow Maximal Electroshock Seizure (MES) Test Workflow Animal_Prep Animal Preparation (e.g., Male OF-1 mice) Drug_Admin Oral Administration of this compound Animal_Prep->Drug_Admin Time_Peak Wait for Time of Peak Effect Drug_Admin->Time_Peak Stimulation Corneal Electrical Stimulation Time_Peak->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Analyze Protection (%) Observation->Data_Analysis

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Prepulse Inhibition (PPI) Test

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse). It is used to model sensorimotor gating deficits observed in certain psychiatric disorders.

Methodology:

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: this compound is administered subcutaneously at a dose of 2.5 mg/kg, 30 minutes before testing.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure: The test session consists of various trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 3, 6, or 12 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Endpoint: The startle response is measured, and the percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100.

PPI Test Workflow Prepulse Inhibition (PPI) Test Workflow Animal_Prep Animal Preparation (e.g., Male Sprague-Dawley rats) Drug_Admin Subcutaneous Administration of this compound Animal_Prep->Drug_Admin Acclimation Acclimation to Startle Chamber Drug_Admin->Acclimation Test_Session Present Acoustic Stimuli (Pulse, Prepulse-Pulse, No-Stimulus) Acclimation->Test_Session Measure_Startle Measure Startle Response Test_Session->Measure_Startle Calculate_PPI Calculate % PPI Measure_Startle->Calculate_PPI

Caption: Workflow for the Prepulse Inhibition (PPI) test.

Conclusion

This compound is a well-characterized competitive NMDA receptor antagonist with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the blockade of the glutamate binding site, leads to a reduction in NMDA receptor-mediated neuronal excitation. This profile underpins its observed anticonvulsant and sensorimotor gating-modulating effects in preclinical models. Further research into its pharmacokinetic profile and selectivity for different NMDA receptor subtypes will be crucial for its potential therapeutic development.

References

SDZ 220-581: A Technical Guide to a Potent Competitive NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SDZ 220-581, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The document details its mechanism of action, pharmacological properties, and key findings from in vitro and in vivo studies. Quantitative data are presented in structured tables, and detailed experimental protocols for the principal assays are provided. Additionally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's scientific context.

Introduction

This compound, chemically known as (S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid (AP7). It is a highly potent and selective competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] Over-activation of NMDA receptors is implicated in excitotoxicity, a key pathological process in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[3][4] this compound's ability to competitively block the glutamate binding site on the NMDA receptor makes it a valuable tool for neuroscience research and a potential therapeutic agent.[5] This guide synthesizes the available technical data on this compound to serve as a detailed resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name (S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid
Molecular Formula C₁₆H₁₇ClNO₅P
Molecular Weight 369.74 g/mol
CAS Number 174575-17-8
Appearance Light yellow to yellow solid
Solubility Soluble in DMSO (up to 8.57 mg/mL with warming) and 1.1 eq. NaOH (up to 100 mM)

Mechanism of Action

This compound functions as a competitive antagonist at the NMDA receptor. It selectively binds to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex.[5] By occupying this site, it prevents the endogenous agonist, glutamate, from binding and activating the receptor. This competitive inhibition reduces the influx of Ca²⁺ ions through the NMDA receptor channel, thereby mitigating excitotoxic damage and modulating synaptic activity.[3]

The following diagram illustrates the NMDA receptor signaling pathway and the competitive antagonism by this compound.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 SDZ_220_581 This compound SDZ_220_581->NMDA_Receptor Competitively Blocks GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates

NMDA Receptor signaling and competitive antagonism by this compound.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 2: In Vitro Binding Affinity
ParameterValueAssayReference
pKi 7.7Radioligand Binding Assay[1][6]
Ki ~20 nMCalculated from pKiN/A
Table 3: In Vivo Efficacy in Animal Models
Animal ModelSpeciesEffectEffective Dose (ED₅₀ or Dose Range)Route of AdministrationReference
Maximal Electroshock Seizure (MES) MouseAnticonvulsantED₅₀ < 3.2 mg/kg; Full protection at 10 mg/kgOral[2][6]
Haloperidol-Induced Catalepsy RatReversal of catalepsy0.32 - 3.2 mg/kgIntraperitoneal (i.p.)
Prepulse Inhibition (PPI) Disruption RatDisruption of sensorimotor gating2.5 mg/kgSubcutaneous (s.c.)
Quinolinic Acid-Induced Striatal Lesions RatNeuroprotection3 - 15 mg/kgIntraperitoneal (i.p.)[2]
Middle Cerebral Artery Occlusion (MCAO) RatReduction of infarct size≥ 2 x 10 mg/kgOral[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of a competitive antagonist like this compound to the NMDA receptor.

Objective: To determine the Ki of this compound for the NMDA receptor.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Radioligand (e.g., [³H]CGP 39653, a competitive NMDA receptor antagonist)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Brain Membrane Homogenate Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes, [³H]Ligand, This compound dilutions Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing of Filters Incubation->Filtration Quantification Scintillation Counting of Radioactivity Filtration->Quantification Data_Analysis Calculate IC₅₀ and Ki Quantification->Data_Analysis End End Data_Analysis->End

Experimental workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of NMDA receptor-mediated currents and their inhibition by this compound in cultured neurons or brain slices.

Objective: To determine the functional antagonist potency of this compound on NMDA receptor currents.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • NMDA and glycine (or D-serine)

  • This compound

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipettes

Procedure:

  • Preparation: Prepare aCSF and internal pipette solution. Pull glass pipettes to a resistance of 3-7 MΩ.

  • Recording: Place the cell culture or brain slice in the recording chamber and perfuse with aCSF. Obtain a whole-cell patch-clamp recording from a neuron.

  • Current Elicitation: Clamp the cell at a holding potential (e.g., -70 mV). Apply NMDA and a co-agonist (glycine or D-serine) to elicit an inward NMDA receptor-mediated current.

  • Antagonist Application: Co-apply varying concentrations of this compound with the agonists.

  • Data Acquisition: Record the current responses at each concentration of this compound.

  • Data Analysis: Measure the peak amplitude of the NMDA current in the absence and presence of this compound. Plot the percentage of inhibition of the NMDA current against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Behavioral Assays

Objective: To assess the anticonvulsant activity of this compound.

Procedure:

  • Administer this compound or vehicle orally to mice.

  • At a predetermined time after administration, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the percentage of protected animals at each dose and determine the ED₅₀.

Objective: To evaluate the effect of this compound on a model of Parkinsonian motor deficits.

Procedure:

  • Induce catalepsy in rats by administering haloperidol (e.g., 1.0 mg/kg, s.c.).

  • At the time of peak cataleptic effect, administer this compound or vehicle (i.p.).

  • Measure the duration of catalepsy at various time points after this compound administration using the bar test (placing the rat's forepaws on a horizontal bar and measuring the time until it moves).

  • A reduction in the time spent on the bar indicates a reversal of catalepsy.

Objective: To assess the effect of this compound on sensorimotor gating.

Procedure:

  • Place a rat in a startle chamber.

  • Present a series of trials: a loud acoustic stimulus (pulse) alone, a weak non-startling stimulus (prepulse) alone, and the prepulse shortly preceding the pulse.

  • Measure the startle response (a whole-body flinch) in each trial.

  • Administer this compound or vehicle (s.c.).

  • Repeat the startle testing session.

  • Calculate PPI as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. A disruption of PPI is indicated by a lower percentage value.

Logical Framework for Drug Development and Testing

The development and characterization of a novel NMDA receptor antagonist like this compound follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

Drug_Development_Logic cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety cluster_preclinical Preclinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Electrophysiology (Determine IC₅₀) Binding_Assay->Functional_Assay Confirm Functional Antagonism PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Establish Dose-Response Behavioral_Models Behavioral Models (Seizures, Catalepsy, etc.) PK_PD->Behavioral_Models Test in Disease Models Toxicity Toxicology Studies PK_PD->Toxicity Assess Safety Profile Lead_Optimization Lead Optimization Behavioral_Models->Lead_Optimization Evaluate Therapeutic Potential Toxicity->Lead_Optimization

Logical progression of the development and testing of an NMDA receptor antagonist.

Conclusion

This compound is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its high affinity for the glutamate binding site and its demonstrated efficacy in various in vivo models of neurological disorders underscore its value as a research tool. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for researchers and drug development professionals working in the field of glutamatergic neurotransmission and associated pathologies. Further investigation into its functional potency (IC₅₀) across different NMDA receptor subunit compositions would provide a more complete understanding of its pharmacological profile.

References

SDZ 220-581 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a member of the biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid class of compounds, it exhibits high affinity for the glutamate recognition site on the NMDA receptor complex.[3] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, experimental protocols, and relevant signaling pathways of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReferences
CAS Number 174575-17-8[1][3][4]
Molecular Weight 369.74 g/mol [1][4]
Molecular Formula C16H17ClNO5P[1][3]
IUPAC Name (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid[3]
Synonyms (S)-α-Amino-2'-chloro-5-(phosphonomethyl)[1, 1'-biphenyl]-3-propanoic acid[4]
Purity ≥98% (HPLC)
Storage Store at room temperature (powder); -80°C (in solvent)[3][5]

Mechanism of Action

This compound functions as a competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3] It specifically binds to the glutamate recognition site, thereby preventing the binding of the endogenous agonist glutamate and subsequent channel activation.[3] This inhibitory action is characterized by a high binding affinity, with a reported pKi value of 7.7.[1][2][3][5]

Excessive activation of NMDA receptors can lead to excitotoxic neuronal damage. By blocking these receptors, this compound can mitigate glutamate-induced neurotoxicity and stabilize aberrant neuronal activity.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.

SDZ_220_581_MOA cluster_postsynaptic Postsynaptic Membrane NMDA_Receptor NMDA Receptor Ca_Channel Ion Channel (Closed) Cellular_Effects Inhibition of Ca2+ Influx - Neuroprotection - Anticonvulsant Effects Ca_Channel->Cellular_Effects Prevents Opening Glutamate Glutamate Glutamate_Site Glutamate Binding Site Glutamate->Glutamate_Site Binds SDZ_220_581 This compound SDZ_220_581->Glutamate_Site Blocks

Mechanism of action of this compound at the NMDA receptor.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline methodologies for in vivo and in vitro studies involving this compound.

In Vivo Anticonvulsant Activity Assessment

This protocol is based on the maximal electroshock seizure (MES) model in rodents, a standard preclinical test for anticonvulsant drugs.

Objective: To evaluate the anticonvulsant efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Male OF-1 mice or rats[1]

  • Electroshock apparatus

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution: Prepare a clear stock solution of this compound in DMSO. Sequentially add the co-solvents (PEG300, Tween-80, and Saline) to achieve the final desired concentration.[1] For example, to prepare a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL PEG300, mix, then add 50 µL Tween-80, mix, and finally add 450 µL Saline.[1] It is recommended to prepare the working solution fresh on the day of the experiment.[1]

  • Animal Dosing: Administer this compound orally to the animals at various doses (e.g., 3.2-32 mg/kg).[1] A control group should receive the vehicle only.

  • MES Induction: At a predetermined time after administration (e.g., 1 hour to assess onset, or up to 24 hours to assess duration of action), induce seizures by applying an electrical stimulus via corneal or ear-clip electrodes.[1][3]

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which indicates a maximal seizure.

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) can be calculated. Full protection against MES has been observed at oral doses of 10 mg/kg in both rats and mice.[3]

In Vivo Experimental Workflow

The following diagram outlines the general workflow for an in vivo study investigating the effects of this compound.

InVivo_Workflow Start Start Drug_Prep Prepare this compound Dosing Solution Start->Drug_Prep Animal_Groups Randomize Animals into Treatment Groups (Vehicle, this compound doses) Drug_Prep->Animal_Groups Dosing Oral Administration (gavage) Animal_Groups->Dosing Time_Lapse Wait for Drug Absorption (e.g., 1-24 hours) Dosing->Time_Lapse Behavioral_Test Conduct Behavioral Assay (e.g., MES, PPI) Time_Lapse->Behavioral_Test Data_Collection Record and Quantify Behavioral Responses Behavioral_Test->Data_Collection Analysis Statistical Analysis (e.g., ED50 calculation) Data_Collection->Analysis End End Analysis->End

General workflow for in vivo experiments with this compound.

Pharmacological Data

The following table summarizes key pharmacological data for this compound.

ParameterValueSpeciesAssayReferences
pKi 7.7-Competitive NMDA receptor binding[1][2][3][5]
ED50 < 3.2 mg/kgMouseProtection against MES-induced seizures
Effective Dose 10 mg/kgRat & MouseFull protection against MES[3]

Conclusion

This compound is a valuable research tool for investigating the role of NMDA receptors in various physiological and pathological processes. Its high potency, oral activity, and long duration of action make it a suitable compound for a range of in vivo studies, particularly in the fields of epilepsy and neuroprotection. The data and protocols presented in this guide are intended to support the design and implementation of robust scientific investigations into the therapeutic potential of NMDA receptor antagonists.

References

In Vitro Binding Affinity of SDZ 220-581 to NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of SDZ 220-581, a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of key processes to support research and development activities in the field of neuropharmacology.

Introduction to this compound

This compound is a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid (AP7) that demonstrates high affinity and competitive antagonism at the glutamate binding site of the NMDA receptor. Its pharmacological profile suggests potential applications in conditions associated with excessive NMDA receptor activation and excitotoxicity. Understanding its in vitro binding affinity is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the glutamatergic system.

Quantitative Binding Data

The primary measure of the in vitro binding affinity of this compound to NMDA receptors is its pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundReceptor TargetBinding ParameterValueReference
This compoundNMDA ReceptorpKi7.7[1]

Experimental Protocols

The in vitro binding affinity of this compound was primarily determined using radioligand binding assays. The following is a detailed methodology representative of the key experiments cited in the literature for competitive NMDA receptor antagonists.

Radioligand Binding Assay: Competitive Inhibition

This assay measures the ability of an unlabeled compound (the competitor, in this case, this compound) to displace a radiolabeled ligand that specifically binds to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the NMDA receptor.

Key Materials:

  • Radioligand: [3H]CGP-39653, a potent and selective competitive antagonist for the glutamate binding site of the NMDA receptor.

  • Receptor Source: Synaptosomal membranes prepared from rodent brain tissue (e.g., cerebral cortex or hippocampus), or cell lines expressing specific recombinant NMDA receptor subtypes.

  • Test Compound: this compound at a range of concentrations.

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation:

    • Dissect the brain region of interest (e.g., rat cerebral cortex) in ice-cold buffer.

    • Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a fixed amount of the membrane preparation.

    • Add increasing concentrations of the competitor, this compound.

    • Add a fixed concentration of the radioligand, [3H]CGP-39653 (typically at a concentration close to its Kd).

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand (e.g., L-glutamate).

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework of the experimental procedures and the mechanism of action of this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis tissue Brain Tissue (e.g., Cortex) homogenization Homogenization tissue->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation membranes Isolated Synaptosomal Membranes centrifugation->membranes incubation Incubation membranes->incubation filtration Filtration incubation->filtration radioligand [3H]CGP-39653 (Radioligand) radioligand->incubation competitor This compound (Competitor) competitor->incubation scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis Competitive_Binding_Mechanism cluster_receptor NMDA Receptor receptor Glutamate Binding Site radioligand [3H]CGP-39653 radioligand->receptor Binds competitor This compound competitor->receptor Competes & Binds

References

Blood-Brain Barrier Permeability of SDZ 220-581: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For drugs targeting the CNS, overcoming this barrier is a primary challenge. SDZ 220-581, a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid, has shown efficacy in animal models of epilepsy and neuropathic pain following systemic administration, indicating its capacity to penetrate the BBB.[1] Understanding the extent and mechanism of this penetration is critical for its development as a potential therapeutic agent.

Evidence of Blood-Brain Barrier Permeability

The primary evidence for the BBB permeability of this compound is derived from in vivo pharmacological studies where systemic administration (oral or intraperitoneal) elicits CNS-mediated effects.

Table 1: Summary of In Vivo Studies Demonstrating CNS Effects of this compound

Study FocusAnimal ModelRoute of AdministrationObserved CNS EffectImplication for BBB Permeability
Anticonvulsant ActivityRats and MiceOral (p.o.), Intraperitoneal (i.p.)Full protection against maximal electroshock seizures.[1]The compound reaches sufficient concentrations in the brain to exert an anticonvulsant effect.
NeuroprotectionRatsIntraperitoneal (i.p.), Oral (p.o.)Reduction of quinolinic acid-induced striatal lesions.[1]The compound penetrates the BBB to protect against excitotoxicity.
AnalgesiaRatsOral (p.o.)Analgesic activity in a model of neuropathic pain.[1]The compound accesses CNS pain pathways.

Despite these compelling functional data, specific quantitative metrics of BBB permeability for this compound, such as brain-to-plasma concentration ratios (Kp), are not reported in the available literature.

Potential Mechanisms of Blood-Brain Barrier Transport

The structural characteristics of this compound, an amino acid derivative, suggest that it may utilize active transport mechanisms to cross the BBB. A study on a related compound, SDZ EAB 515, found that it inhibits the large neutral amino acid transporter (L-type amino acid transporter 1 or LAT1).[1] This transporter is highly expressed on the BBB and is responsible for the transport of large neutral amino acids like phenylalanine and L-DOPA into the brain. It is plausible that this compound also interacts with this carrier system.

LAT1_Transport cluster_0 Blood cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain SDZ_220_581_Blood This compound LAT1 Large Neutral Amino Acid Transporter (LAT1) SDZ_220_581_Blood->LAT1 Binding & Transport SDZ_220_581_Brain This compound LAT1->SDZ_220_581_Brain

Caption: Hypothetical transport of this compound across the BBB via the LAT1 transporter.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

To quantitatively assess the BBB permeability of this compound, several in vivo experimental protocols can be employed. The following are detailed methodologies for key experiments.

In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

This protocol determines the partitioning of a compound between the brain and plasma at a specific time point.

Kp_Determination_Workflow cluster_workflow Workflow for Kp Determination A Administer this compound to animal model (e.g., rat) (intravenous or oral) B At predetermined time point, anesthetize animal A->B C Collect blood sample (e.g., via cardiac puncture) B->C D Perfuse animal with saline to remove blood from brain vasculature B->D F Process blood to obtain plasma C->F E Excise and weigh brain tissue D->E G Homogenize brain tissue E->G H Extract this compound from plasma and brain homogenate F->H G->H I Quantify this compound concentration (e.g., using LC-MS/MS) H->I J Calculate Kp: Kp = C_brain / C_plasma I->J

Caption: Experimental workflow for determining the brain-to-plasma concentration ratio (Kp).

Detailed Steps:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Compound Administration: this compound is dissolved in a suitable vehicle and administered, typically via intravenous (i.v.) or oral (p.o.) gavage, at a defined dose.

  • Sample Collection: At a specified time post-administration (e.g., 1 hour), animals are deeply anesthetized. Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Brain Perfusion: The thoracic cavity is opened, and the animal is transcardially perfused with ice-cold saline to flush the blood from the brain vasculature.

  • Tissue Harvesting: The brain is rapidly excised, rinsed with cold saline, blotted dry, and weighed.

  • Sample Processing:

    • Plasma: Blood samples are centrifuged to separate the plasma.

    • Brain: The brain is homogenized in a suitable buffer.

  • Compound Extraction and Analysis: this compound is extracted from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). The concentration of the compound in the extracts is then determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Calculation: The brain-to-plasma concentration ratio (Kp) is calculated as:

    • Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)

In Situ Brain Perfusion

This technique allows for the measurement of the unidirectional influx of a compound across the BBB, providing a permeability-surface area (PS) product.

Brain_Perfusion_Setup cluster_setup In Situ Brain Perfusion Setup Perfusate Perfusion Fluid (containing radiolabeled This compound) Pump Syringe Pump Perfusate->Pump Carotid Cannulated Common Carotid Artery Pump->Carotid Brain Rat Brain Carotid->Brain Jugular Severed Jugular Veins Brain->Jugular

Caption: Diagram of the in situ brain perfusion experimental setup.

Detailed Steps:

  • Animal Preparation: A rat is anesthetized, and the common carotid artery is surgically exposed and cannulated. The jugular veins are severed to allow for outflow.

  • Perfusion: A perfusion fluid (e.g., Krebs-Henseleit buffer) containing a known concentration of radiolabeled this compound (e.g., [³H]-SDZ 220-581) is infused at a constant rate into the carotid artery.

  • Perfusion Duration: The perfusion is carried out for a short duration (e.g., 30-60 seconds) to measure the initial rate of uptake.

  • Termination and Sample Collection: The perfusion is stopped, and the animal is decapitated. The brain is removed, and samples from different brain regions are taken.

  • Analysis: The amount of radioactivity in the brain samples and the perfusion fluid is measured using liquid scintillation counting.

  • Calculation: The brain uptake is calculated and used to determine the permeability-surface area (PS) product, which is a measure of the rate of transport across the BBB.

Conclusion

The available evidence strongly indicates that this compound is capable of crossing the blood-brain barrier to exert its effects on the central nervous system. While the precise quantitative parameters of its permeability and the definitive transport mechanisms remain to be fully elucidated, the potential involvement of the large neutral amino acid transporter (LAT1) provides a compelling hypothesis for its efficient brain uptake. The experimental protocols detailed in this guide offer a robust framework for future studies aimed at quantifying the BBB permeability of this compound and other CNS drug candidates. Such data are indispensable for establishing a comprehensive pharmacokinetic/pharmacodynamic relationship and for the successful clinical development of novel neurotherapeutics.

References

Discovery and Initial Characterization of SDZ 220-581: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581, known chemically as (S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its discovery marked a significant advancement in the development of orally active NMDA receptor antagonists with potential therapeutic applications in a range of neurological disorders. This document provides a comprehensive technical overview of the initial discovery and characterization of this compound, focusing on its pharmacological profile, experimental evaluation, and mechanism of action.

Core Data Summary

The initial characterization of this compound yielded critical quantitative data that established its potency and in vivo efficacy. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Receptor Binding Affinity
ParameterValueDescription
pKi7.7[1][2][3]The negative logarithm of the inhibitory constant (Ki), indicating high affinity for the NMDA receptor.

Note: Further details on binding affinities against specific NMDA receptor subtypes were not extensively detailed in the initial characterization reports.

Table 2: In Vivo Anticonvulsant Activity
Animal ModelTestRoute of AdministrationED₅₀Effective Dose for Full ProtectionDuration of Action
MouseMaximal Electroshock Seizure (MES)[2]Oral< 3.2 mg/kg[2]10 mg/kg[1][3]> 24 hours[1]
RatMaximal Electroshock Seizure (MES)Oral-10 mg/kg[3]-
Table 3: In Vivo Model of Parkinson's Disease
Animal ModelTestRoute of AdministrationDoses TestedEffect
RatHaloperidol-Induced CatalepsyIntraperitoneal (i.p.)0.32 - 3.2 mg/kgDose- and time-dependent reduction of catalepsy

Mechanism of Action & Signaling Pathway

This compound exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] By competing with the endogenous agonist glutamate, this compound prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This action effectively dampens excessive neuronal excitation, which is implicated in various neuropathological conditions.

The downstream signaling cascade following NMDA receptor activation is complex and multifaceted. Blockade of this receptor by a competitive antagonist like this compound is expected to inhibit these downstream pathways.

NMDA_Receptor_Antagonist_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Activates SDZ_220_581 This compound SDZ_220_581->NMDA_R Competitively Blocks Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Neuronal_Excitation Neuronal Excitation & Excitotoxicity Downstream_Signaling->Neuronal_Excitation Radioligand_Binding_Workflow A 1. Prepare Rat Cortical Membranes B 2. Incubate Membranes with: - [³H]CGP 39653 (Radioligand) - Varying concentrations of this compound A->B C 3. Separate Bound & Free Ligand via Vacuum Filtration B->C D 4. Quantify Radioactivity on Filters C->D E 5. Calculate IC₅₀ and Ki values D->E MES_Model_Workflow A 1. Administer this compound or Vehicle to Mice B 2. Apply Topical Anesthetic and Saline to Corneas A->B C 3. Deliver Supramaximal Electrical Stimulus via Corneal Electrodes B->C D 4. Observe for Tonic Hindlimb Extension C->D E 5. Calculate % Protection and Determine ED₅₀ D->E Catalepsy_Model_Workflow A 1. Induce Catalepsy in Rats with Haloperidol B 2. Administer this compound or Vehicle A->B C 3. Assess Catalepsy at Multiple Time Points (Bar Test) B->C D 4. Record Latency to Remove Paws from Bar C->D E 5. Compare Latencies between Treatment Groups D->E

References

The Competitive NMDA Receptor Antagonist SDZ 220-581: A Technical Guide for Studying Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SDZ 220-581, a potent and orally active competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document consolidates key pharmacological data, details relevant experimental protocols, and visualizes its mechanism of action and experimental applications, serving as a comprehensive resource for professionals in neuroscience research and drug development.

Core Compound Profile

This compound, with the chemical name (S)-α-Amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a highly selective antagonist that binds to the glutamate recognition site on the NMDA receptor.[1] This competitive antagonism prevents the binding of the endogenous agonist glutamate, thereby inhibiting receptor activation and the subsequent influx of calcium ions. This mechanism of action underlies its observed pharmacological effects, including anticonvulsant, neuroprotective, and sensorimotor gating modulatory activities.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy in various experimental models.

ParameterValueDescription
Binding Affinity
pKi7.7A measure of the binding affinity of this compound for the NMDA receptor.[2][3][4][5][6][7][8]
In Vivo Efficacy
ED₅₀ (MES Seizures)< 3.2 mg/kg (oral)The effective dose required to protect 50% of animals from maximal electroshock-induced seizures.[3]
Anticonvulsant Dose (MES)10 mg/kg (oral)Dose providing full protection against maximal electroshock seizures in both rats and mice.[4][9]
Neuroprotection Dose (Quinolinic Acid)10-50 mg/kg (oral)Dose range demonstrating a reduction in quinolinic acid-induced striatal lesions in rats.[9]
Neuroprotection Dose (Focal Ischemia)≥ 2 x 10 mg/kg (oral)Dose providing 20-30% protection in a rat model of middle cerebral artery occlusion (MCAO).[9]
Catalepsy Reversal Dose0.32-3.2 mg/kg (i.p.)Dose range that dose- and time-dependently reversed haloperidol-induced catalepsy in rats.[10]
PPI Disruption Dose2.5 and 5.0 mg/kgDoses that decreased prepulse inhibition in rats.[11]
VTA DA Neuron Firing10 mg/kg (i.v.)Dose that increased the firing rate and percent burst firing of ventral tegmental area dopamine neurons.[12]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the NMDA receptor. The following diagram illustrates this mechanism.

Mechanism of Action of this compound at the NMDA Receptor cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_effects Cellular Effects Glutamate_Site Glutamate Binding Site Ion_Channel Ion Channel (Blocked by Mg2+ at rest) Glutamate_Site->Ion_Channel Opens No_Activation No Receptor Activation No Ca2+ Influx Glutamate_Site->No_Activation Blocked by this compound Glycine_Site Glycine Co-agonist Site Activation Receptor Activation Ca2+ Influx Ion_Channel->Activation Glutamate Glutamate (Agonist) Glutamate->Glutamate_Site Binds SDZ This compound (Antagonist) SDZ->Glutamate_Site Competitively Binds Glycine Glycine (Co-agonist) Glycine->Glycine_Site Binds

Caption: Competitive antagonism of this compound at the NMDA receptor glutamate binding site.

Key Experimental Protocols

Detailed methodologies for key in vivo experiments involving this compound are provided below.

Maximal Electroshock Seizure (MES) Test

This model is used to assess the anticonvulsant properties of a compound and is considered a model of generalized tonic-clonic seizures.[1][2]

Materials:

  • Rodents (mice or rats)

  • MES stimulator with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Electrode wetting solution (e.g., 0.9% saline)

  • This compound solution and vehicle control

Procedure:

  • Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage).

  • At the time of peak effect, apply a drop of topical anesthetic to the corneas of each animal.

  • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Place the corneal electrodes on the corneas of the animal.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[2]

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • An animal is considered protected if the tonic hindlimb extension is abolished.

  • The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.

Prepulse Inhibition (PPI) Test

PPI is a measure of sensorimotor gating, which is often deficient in neuropsychiatric disorders.

Materials:

  • Acoustic startle response system with a startle chamber

  • Rodents

  • This compound solution and vehicle control

Procedure:

  • Administer this compound or vehicle to the animals.

  • Place the animal in the startle chamber and allow for an acclimatization period with background white noise (e.g., 65-70 dB).

  • The test session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 73-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only the background noise is present.

  • The startle response (whole-body flinch) is measured by a sensor platform.

  • PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: PPI (%) = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Haloperidol-Induced Catalepsy Test

This model is used to assess potential anti-parkinsonian or extrapyramidal side effect-reversing properties of a compound.

Materials:

  • Rats

  • Haloperidol solution

  • This compound solution and vehicle control

  • A horizontal bar raised a specific height from a flat surface (e.g., 9 cm).

Procedure:

  • Administer haloperidol (e.g., 1.0 mg/kg, s.c.) to induce catalepsy.

  • At a specified time after haloperidol administration, administer this compound or vehicle (e.g., i.p.).

  • At various time points after this compound administration, assess the degree of catalepsy.

  • Gently place the rat's forepaws on the elevated horizontal bar.

  • Measure the time the rat remains in this unnatural posture (descent latency). A cut-off time is typically set (e.g., 180 seconds).

  • A reduction in the descent latency in the this compound treated group compared to the vehicle group indicates a reversal of catalepsy.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow and the logical relationship between the mechanism of this compound and its observed effects.

Experimental Workflow for In Vivo Anticonvulsant Testing of this compound start Start animal_prep Animal Preparation (e.g., Rats or Mice) start->animal_prep drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin wait Waiting Period for Peak Drug Effect drug_admin->wait mes_test Maximal Electroshock Seizure (MES) Test wait->mes_test observation Observation of Seizure Endpoint (Tonic Hindlimb Extension) mes_test->observation data_analysis Data Analysis (e.g., ED50 Calculation) observation->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the anticonvulsant efficacy of this compound.

Logical Framework of this compound Pharmacological Effects mechanism This compound Competitively Antagonizes NMDA Receptors inhibition Inhibition of Glutamate-Mediated Excitatory Neurotransmission mechanism->inhibition anticonvulsant Anticonvulsant Effect (Reduced Seizure Spread) inhibition->anticonvulsant neuroprotection Neuroprotective Effect (Reduced Excitotoxicity) inhibition->neuroprotection ppi_disruption Sensorimotor Gating Modulation (Disruption of PPI) inhibition->ppi_disruption

Caption: Logical relationship between the mechanism of action and the pharmacological effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of glutamatergic neurotransmission, specifically through the NMDA receptor, in various physiological and pathological processes. Its oral bioavailability and potent in vivo activity make it a suitable compound for a range of preclinical studies. This guide provides foundational information to aid researchers in the design and execution of experiments utilizing this competitive NMDA receptor antagonist. As with any experimental work, it is crucial to consult the primary literature for detailed contextual information and to adhere to all relevant laboratory safety and animal welfare guidelines.

References

The Role of SDZ 220-581 in Synaptic Plasticity Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the machinery of synaptic plasticity.[1][2][3][4][5][6] Its ability to modulate NMDA receptor function has made it a valuable tool in neuroscience research, particularly in studies aimed at dissecting the molecular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. This technical guide provides an in-depth overview of the core functionalities of this compound, its application in synaptic plasticity research, detailed experimental protocols, and the signaling pathways it influences.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor.[2] This action prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ ions into the postsynaptic neuron. This calcium influx is a critical trigger for the downstream signaling cascades that lead to both LTP and LTD. The inhibitory constant (pKi) for this compound at the NMDA receptor is 7.7, indicating a high binding affinity.[1][2][3][4][6]

Quantitative Data on the Effects of this compound on Synaptic Plasticity

The following table summarizes the quantitative effects of this compound on synaptic plasticity, as reported in various in vitro studies.

ParameterEffectConcentration RangeBrain RegionExperimental ModelReference
Depotentiation of fEPSPs Induction of depotentiation of recently potentiated synapses20–80 μMHippocampus (CA3)Rat Hippocampal Slices[1]
Interburst Interval Progressive increase with decreasing antagonist concentration20–80 μMHippocampus (CA3)Rat Hippocampal Slices[1]
Burst Probability Significant reduction20–80 μMHippocampus (CA3)Rat Hippocampal Slices[1]

Experimental Protocols

Induction of Depotentiation in Hippocampal CA3 Synapses

This protocol is adapted from a study demonstrating the ability of this compound to induce depotentiation of recurrent collateral synapses in the CA3 region of the hippocampus.

a. Slice Preparation:

  • Prepare 400 μm thick transverse hippocampal slices from adult male Sprague-Dawley rats.

  • Allow slices to recover for at least 1 hour in an interface chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32°C.

  • aCSF composition (in mM): 124 NaCl, 3 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 2.5 CaCl₂, 1.5 MgSO₄, and 10 glucose.

b. Induction of Spontaneous Bursting Activity:

  • To unmask recurrent excitatory connections in CA3, induce spontaneous bursting activity by perfusing the slices with a modified aCSF containing a GABAA receptor antagonist (e.g., 100 µM picrotoxin) and a GABAB receptor antagonist (e.g., 1 µM CGP 55845). The modified aCSF should have elevated K⁺ (e.g., 3.3 mM) and reduced Ca²⁺ and Mg²⁺ (e.g., 1.3 mM and 0.9 mM, respectively) to enhance excitability.

c. Application of this compound:

  • Once stable bursting activity is established, introduce this compound into the perfusion medium at a concentration range of 20–80 μM.

  • The application can be performed in a sequential manner, for example, by starting with a high concentration (e.g., 80 μM) for 30 minutes, followed by progressively lower concentrations (e.g., 40 μM for 30 minutes, then 20 μM for 30 minutes) to observe a graded effect on synaptic strength.

d. Electrophysiological Recording:

  • Record extracellular field potentials from the CA3 pyramidal cell layer using a glass microelectrode filled with aCSF.

  • Monitor the interburst interval, which is the time between the start of successive population bursts. An increase in the interburst interval indicates a weakening of synaptic connections (depotentiation).

e. Data Analysis:

  • Measure the interburst interval before, during, and after the application of this compound.

  • Statistical significance can be determined using appropriate tests, such as ANOVA.

General Protocol for Investigating the Effect on LTP/LTD

This protocol provides a general framework for assessing the impact of this compound on LTP and LTD in hippocampal slices (e.g., in the CA1 region).

a. Slice Preparation and Recording:

  • Prepare hippocampal slices as described above.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

b. Baseline Recording:

  • Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.

c. Drug Application:

  • Perfuse the slice with aCSF containing the desired concentration of this compound for a pre-incubation period of at least 20-30 minutes before inducing plasticity.

d. Induction of LTP/LTD:

  • LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

  • LTD Induction: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

e. Post-Induction Recording:

  • Continue recording fEPSPs at the baseline frequency for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.

f. Data Analysis:

  • Normalize the fEPSP slopes to the pre-induction baseline.

  • Compare the magnitude of LTP or LTD in the presence of this compound to control slices that did not receive the drug.

  • A dose-response curve can be generated by testing a range of this compound concentrations.

Signaling Pathways and Experimental Workflows

The role of this compound in synaptic plasticity is intrinsically linked to its ability to block the influx of calcium through NMDA receptors. This initial event triggers a cascade of intracellular signaling events that ultimately determine whether a synapse undergoes potentiation or depression.

Signaling Pathways in LTP and LTD

The following diagram illustrates the differential signaling pathways activated by varying levels of postsynaptic calcium, which are modulated by NMDA receptor activity. High levels of calcium, typically associated with LTP-inducing stimuli, lead to the activation of kinases like CaMKII, while lower, more prolonged calcium elevations, associated with LTD-inducing stimuli, preferentially activate phosphatases such as calcineurin.

Caption: Signaling pathways for LTP and LTD induction.
Experimental Workflow for Studying this compound Effects

The following diagram outlines a typical experimental workflow for investigating the impact of this compound on synaptic plasticity in vitro.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (aCSF, 95% O₂/5% CO₂) Slice_Prep->Recovery Baseline Baseline Recording (fEPSPs) Recovery->Baseline Drug_App This compound Application Baseline->Drug_App Plasticity_Ind LTP/LTD Induction Protocol Drug_App->Plasticity_Ind Post_Rec Post-Induction Recording Plasticity_Ind->Post_Rec Data_Norm Data Normalization (to baseline) Post_Rec->Data_Norm Comparison Comparison to Control (no drug) Data_Norm->Comparison Dose_Resp Dose-Response Curve Generation Comparison->Dose_Resp

References

Methodological & Application

Application Notes and Protocols for SDZ 220-581 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of SDZ 220-581, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in in vivo rodent studies.

Introduction

This compound is a competitive antagonist that selectively binds to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation. With a pKi value of 7.7, it demonstrates high affinity for the receptor.[1] This compound has been instrumental in preclinical research for investigating the role of the glutamatergic system in various physiological and pathological processes. Due to its ability to penetrate the blood-brain barrier, it is suitable for systemic administration in rodent models to study its effects on the central nervous system.[2][3]

Mechanism of Action

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a ligand-gated ion channel that is co-activated by glutamate and a co-agonist (glycine or D-serine).[4] Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺ ions, which triggers downstream signaling cascades.[4] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[5][6]

This compound competitively inhibits the binding of glutamate to the GluN2 subunit of the NMDA receptor. This prevents the conformational change required for channel opening, thereby blocking the influx of cations and subsequent intracellular signaling. This mechanism underlies its observed anticonvulsant, neuroprotective, and sensorimotor gating-modulating effects in preclinical models.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from various in vivo rodent studies.

Table 1: Physicochemical and Pharmacological Properties

PropertyValueReference
IUPAC Name(2S)-2-amino-3-[2'-chloro-5'-(phosphonomethyl)biphenyl-3-yl]propanoic acid
Molecular FormulaC₁₆H₁₇ClNO₅P[1]
Molecular Weight369.73 g/mol [1]
pKi7.7 (for NMDA receptor)[1]
SolubilitySoluble in DMSO[1]

Table 2: In Vivo Efficacy in Rodent Models

ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Maximal Electroshock Seizure (MES)Mouse, RatOral10 mg/kgFull protection against seizures[1]
Haloperidol-Induced CatalepsyRati.p.0.32 - 3.2 mg/kgDose- and time-dependent reduction of catalepsy
Prepulse Inhibition (PPI) DisruptionRats.c.2.5 mg/kgRobust reduction in PPI

Experimental Protocols

Maximal Electroshock Seizure (MES) Test in Mice

This protocol is used to evaluate the anticonvulsant properties of this compound. The MES test is a model of generalized tonic-clonic seizures.[7][8]

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Male albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%) for electrode contact

Procedure:

  • Drug Administration:

    • Dissolve this compound in the chosen vehicle.

    • Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via oral gavage.

    • Allow for a pre-treatment time of 30-60 minutes.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the cornea of each mouse to minimize discomfort.

    • Place the corneal electrodes, moistened with saline, on the corneas.

    • Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds).[8]

  • Observation:

    • Immediately after the shock, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

    • The primary endpoint is the abolition of the tonic hindlimb extension.[8]

    • Record the duration of the tonic and clonic phases of the seizure if present.

  • Data Analysis:

    • Calculate the percentage of animals in each treatment group that are protected from the tonic hindlimb extension.

    • Determine the ED₅₀ (the dose that protects 50% of the animals) if a dose-response study is conducted.

Haloperidol-Induced Catalepsy in Rats

This protocol assesses the potential of this compound to reverse motor deficits, using a model relevant to the extrapyramidal side effects of antipsychotic drugs.[9][10]

Materials:

  • This compound

  • Haloperidol

  • Vehicle (e.g., 0.9% saline with 2% Tween 80)[11]

  • Male Sprague-Dawley rats (200-250 g)

  • Catalepsy bar (a horizontal bar raised approximately 10 cm from a flat surface)

  • Stopwatch

Procedure:

  • Induction of Catalepsy:

    • Dissolve haloperidol in the vehicle.

    • Administer haloperidol (e.g., 1.0 mg/kg) subcutaneously (s.c.) to the rats.

  • Drug Administration:

    • At a set time after haloperidol administration (e.g., 30 minutes), administer this compound (e.g., 0.32-3.2 mg/kg) or vehicle intraperitoneally (i.p.).

  • Catalepsy Assessment:

    • At various time points after this compound administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

    • Gently place the rat's forepaws on the elevated bar.

    • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[12][13]

    • A cut-off time (e.g., 180 seconds) should be established.[13]

  • Data Analysis:

    • Record the descent latency for each animal at each time point.

    • Compare the descent latencies between the this compound-treated groups and the vehicle-treated control group using appropriate statistical analysis.

Signaling Pathway and Experimental Workflow Diagrams

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 SDZ_220_581 This compound SDZ_220_581->NMDA_Receptor Competitively Blocks Glycine Glycine/ D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Downstream_Signaling->Synaptic_Plasticity Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression

Caption: NMDA Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Rodent Acclimation (e.g., 1 week) Randomization Randomize Animals into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation This compound & Vehicle Preparation Drug_Administration Administer this compound or Vehicle Drug_Preparation->Drug_Administration Randomization->Drug_Administration Pretreatment_Period Pre-treatment Period (e.g., 30-60 min) Drug_Administration->Pretreatment_Period Behavioral_Test Perform In Vivo Assay (e.g., MES, Catalepsy) Pretreatment_Period->Behavioral_Test Data_Collection Collect Behavioral Data Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Interpret Results Statistical_Analysis->Results_Interpretation

Caption: General Experimental Workflow for In Vivo Rodent Studies with this compound.

References

Application Notes and Protocols for the Preparation of SDZ 220-581 Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist that acts at the glutamate binding site.[1][2] It is a valuable tool for in vitro and in vivo studies investigating the role of the NMDA receptor in various physiological and pathological processes. Proper preparation of this compound solutions is critical for ensuring accurate and reproducible experimental outcomes. These application notes provide detailed protocols for the preparation of this compound solutions for injection, tailored for preclinical research settings.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is essential for its effective formulation.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Weight 369.74 g/mol (free base)N/A
Solubility in DMSO ≥ 25 mM (with gentle warming)N/A
Solubility in Water Practically insolubleN/A
Solubility in Aqueous Base Soluble up to 100 mM in 1.1 eq. NaOHN/A

Experimental Protocols

Preparation of a Stock Solution in DMSO (for in vitro use)

This protocol is suitable for preparing a concentrated stock solution of this compound for use in in vitro experiments, such as cell culture assays.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 25 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If necessary, gently warm the solution at 37°C for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of an Injectable Solution in Saline (for in vivo use)

This protocol describes the preparation of a sterile, physiologically compatible solution of this compound for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in animal models. Due to the poor aqueous solubility of this compound, this protocol utilizes a pH adjustment method. Note: This protocol is a general guideline and may require optimization based on the specific experimental requirements.

Materials:

  • This compound powder

  • Sterile 0.1 M Sodium Hydroxide (NaOH) solution

  • Sterile 0.1 M Hydrochloric Acid (HCl) solution

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile, low-protein binding 0.22 µm syringe filters

  • Sterile vials or tubes

  • Calibrated pH meter with a micro-probe

  • Sterile syringes and needles

Procedure:

  • Initial Dissolution: a. Weigh the required amount of this compound powder in a sterile container. b. Add a small volume of sterile 0.1 M NaOH solution dropwise while gently vortexing or stirring. Use the minimum volume necessary to achieve complete dissolution. The amount of NaOH should be approximately 1.1 molar equivalents to the amount of this compound.

  • Dilution with Saline: a. Once the this compound is fully dissolved, add the required volume of sterile 0.9% saline to reach the desired final concentration.

  • pH Adjustment: a. Measure the pH of the solution using a calibrated pH meter. The pH will likely be alkaline. b. Carefully adjust the pH to a physiologically acceptable range (typically pH 7.2-7.4) by adding sterile 0.1 M HCl dropwise while continuously monitoring the pH. Caution: Add the acid slowly to avoid precipitation of the compound.

  • Final Volume Adjustment: a. If necessary, add more sterile 0.9% saline to reach the final desired volume.

  • Sterile Filtration: a. Draw the final solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a sterile, final container. This step removes any potential microbial contamination.

  • Storage and Use: a. The freshly prepared solution should be used immediately if possible. b. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of the solution under these conditions should be validated by the end-user. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability must be confirmed.

Table 2: Example Dosing Regimens for this compound in Rodents

SpeciesRoute of AdministrationDose Range (mg/kg)VehicleReference
RatSubcutaneous (s.c.)2.5SalineN/A
RatIntraperitoneal (i.p.)0.32 - 3.2Not specified[3]
MouseIntraperitoneal (i.p.)10SalineN/A

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Injectable Solution Preparation

The following diagram illustrates the key steps for preparing a sterile injectable solution of this compound.

G cluster_0 Preparation of this compound Injectable Solution A Weigh this compound Powder B Dissolve in 0.1 M NaOH A->B Add dropwise C Dilute with 0.9% Saline B->C D Adjust pH to 7.2-7.4 with 0.1 M HCl C->D Monitor pH E Final Volume Adjustment with Saline D->E F Sterile Filter (0.22 µm) E->F G Ready for Injection F->G

Caption: Workflow for Preparing this compound Injectable Solution.

NMDA Receptor Signaling Pathway and Mechanism of this compound Action

This compound is a competitive antagonist at the NMDA receptor. It binds to the glutamate binding site on the GluN2 subunit, thereby preventing the binding of the endogenous agonist glutamate and subsequent channel activation.

G cluster_0 NMDA Receptor Signaling Glutamate Glutamate Receptor NMDA Receptor (GluN2 Subunit) Glutamate->Receptor Binds to Glutamate Site SDZ This compound SDZ->Receptor Competitively Binds Channel_Closed Ion Channel (Closed) Receptor->Channel_Closed Prevents Activation Channel_Open Ion Channel (Open) Receptor->Channel_Open Activates Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Signaling

Caption: Competitive Antagonism of this compound at the NMDA Receptor.

Stability and Storage

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to establish the stability-indicating properties of any analytical methods used for this compound. The stability of prepared injectable solutions is not well-documented and should be determined empirically by the researcher. As a general guideline:

  • DMSO Stock Solutions: Store at -20°C in single-use aliquots. Avoid repeated freeze-thaw cycles.

  • Aqueous Injectable Solutions: Prepare fresh for each experiment. If short-term storage is unavoidable, store at 2-8°C, protected from light, for no longer than 24 hours. The stability under these conditions should be validated.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: These protocols are intended for research purposes only and are not for human or veterinary use. The provided information is based on available scientific literature and general laboratory practices. Researchers should independently validate and optimize these protocols for their specific applications.

References

Application Notes and Protocols: Oral Administration of SDZ 220-581 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating high affinity with a pKi value of 7.7.[1][2][3] It is centrally active following oral administration and has been investigated for its neuroprotective and anticonvulsant properties.[3][4] This document provides detailed application notes and protocols for the oral administration of this compound in mice, based on available preclinical research.

Mechanism of Action

This compound functions by competitively binding to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation by the excitatory neurotransmitter glutamate.[2] Excessive activation of NMDA receptors can lead to excitotoxic neuronal damage, a process implicated in various neurological disorders. By blocking this receptor, this compound can mitigate glutamate-induced neurotoxicity and modulate neuronal activity.[2][5]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate_release Glutamate (Released) Glutamate_vesicle->Glutamate_release Depolarization NMDA_Receptor NMDA Receptor Glutamate_Site Glutamate Binding Site Ion_Channel Ion Channel (Blocked) Glutamate_Site->Ion_Channel Activates Excitotoxicity Neuronal Excitation & Potential Excitotoxicity Ion_Channel->Excitotoxicity Leads to SDZ_220_581 This compound SDZ_220_581->Glutamate_Site Competitively Blocks Neuroprotection Neuroprotection SDZ_220_581->Neuroprotection Results in Glutamate_release->Glutamate_Site Binds

Caption: Mechanism of action of this compound as a competitive NMDA receptor antagonist.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered this compound in Mice
Animal ModelEndpointDose (p.o.)EffectOnset of ActionDuration of ActionCitation(s)
Male OF-1 MiceMaximal Electroshock Seizures (MES)3.2-32 mg/kgDose-dependent protectionRapidLong-lasting[1][6]
MiceMaximal Electroshock Seizures (MES)10 mg/kgFull protection< 1 hour≥ 24 hours[2][4]
MiceImpairment of Rotarod Performance~100 mg/kgMotor-debilitating effects (approximately 10x the MES protective dose)--[4]
RatsPrepulse Inhibition (PPI)2.5 mg/kg (s.c.)Robust reduction in PPI--[7]
RatsQuinolinic Acid-Induced Neurotoxicity10-50 mg/kgNeuroprotective activity--[4]

Note: Some data from rat models are included for additional context where mouse data is limited.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol provides a general method for preparing this compound for oral gavage in mice. It is recommended to prepare the working solution fresh on the day of the experiment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Ensure complete dissolution by vortexing. Gentle heating or sonication can be used if necessary.[1]

  • Prepare Vehicle:

    • In a separate tube, prepare the vehicle solution. A common vehicle for oral administration consists of a mixture of PEG300, Tween-80, and saline.[1]

  • Prepare Working Solution:

    • For a final desired concentration, calculate the volume of the stock solution and each vehicle component needed.

    • An example preparation for a working solution is as follows: Add the required volume of the DMSO stock solution to PEG300 and mix thoroughly. Then, add Tween-80 and mix again. Finally, add saline to reach the final volume and concentration.[1]

    • A typical volumetric ratio might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • Vortex the final solution to ensure it is a homogenous suspension or solution.

  • Administration:

    • Administer the prepared solution to mice via oral gavage using an appropriate gauge feeding needle.

    • The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).

Protocol 2: Maximal Electroshock Seizure (MES) Test in Mice

This protocol is designed to assess the anticonvulsant activity of this compound.

Materials:

  • Male OF-1 mice (or other appropriate strain)[1]

  • This compound solution (prepared as in Protocol 1)

  • Vehicle solution

  • Electroshock device with corneal electrodes

  • Electrolyte solution (e.g., saline) for electrodes

Procedure:

  • Animal Acclimation:

    • Allow mice to acclimate to the laboratory environment for at least one week before the experiment.

  • Drug Administration:

    • Divide mice into groups (e.g., vehicle control, and different doses of this compound such as 3.2, 10, and 32 mg/kg).[1]

    • Administer the vehicle or this compound solution orally.

  • Seizure Induction:

    • At a predetermined time after drug administration (e.g., 1 hour to assess onset of action), induce seizures.[4]

    • Apply a drop of electrolyte solution to the corneal electrodes.

    • Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.

  • Observation and Scoring:

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of a tonic hindlimb extension is considered protection.

  • Data Analysis:

    • Calculate the percentage of mice protected in each group.

    • Determine the ED50 (the dose that protects 50% of the animals) if a dose-response study is conducted.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Grouping Group Allocation (Vehicle, this compound doses) Animal_Acclimation->Grouping Drug_Prep Prepare this compound for Oral Gavage Grouping->Drug_Prep Oral_Admin Oral Administration Drug_Prep->Oral_Admin Waiting_Period Waiting Period (e.g., 1 hour) Oral_Admin->Waiting_Period Behavioral_Test Behavioral Testing (e.g., MES, PPI) Waiting_Period->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: General experimental workflow for in vivo studies with this compound in mice.

Concluding Remarks

This compound is a valuable research tool for investigating the role of the NMDA receptor in various physiological and pathological processes. Its oral bioavailability and long duration of action make it particularly suitable for in vivo studies in mice.[4] The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this compound. As with any experimental procedure, it is crucial to adhere to ethical guidelines for animal research and to conduct pilot studies to determine the optimal dosage and timing for specific experimental paradigms.

References

Application Notes and Protocols: SDZ 220-581 in a Maximal Electroshock Seizure (MES) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SDZ 220-581, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in the maximal electroshock (MES) seizure model. This model is a widely utilized preclinical tool for screening potential anticonvulsant compounds. The information presented herein is intended to guide researchers in the design and execution of experiments to evaluate the efficacy of this compound and similar compounds.

Introduction

This compound is a centrally active, competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2][3] Overactivation of NMDA receptors is implicated in the pathophysiology of seizures, making them a critical target for anticonvulsant drug development.[4] The MES test is a standard preclinical model for generalized tonic-clonic seizures, providing a reliable indication of a compound's ability to prevent seizure spread through neural circuits.[5][6] this compound has demonstrated significant anticonvulsant effects in this model, characterized by a rapid onset and long duration of action.[2][4]

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its anticonvulsant effect by competitively binding to the glutamate recognition site on the NMDA receptor.[4] This action prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the excessive neuronal depolarization and calcium influx that can lead to seizure activity. The high affinity of this compound for the NMDA receptor is reflected in its pKi value of 7.7.[1][2][3][4]

Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening Activates SDZ_220_581 This compound SDZ_220_581->NMDA_Receptor Competitively Blocks Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Allows Neuronal_Excitation Neuronal Hyper-excitation Ca_Influx->Neuronal_Excitation Leads to Seizure_Activity Seizure Activity Neuronal_Excitation->Seizure_Activity Results in

Caption: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity.

Table 1: In Vitro Binding Affinity

CompoundTargetAffinity (pKi)
This compoundNMDA Receptor7.7[1][2][3][4]

Table 2: In Vivo Anticonvulsant Efficacy in Rodent MES Models

SpeciesRoute of AdministrationEffective Dose (ED50)Dose for Full ProtectionOnset of ActionDuration of Action
MouseOral< 3.2 mg/kg[1]10 mg/kg[3][4]< 1 hour[4]≥ 24 hours[4]
RatOralNot Specified10 mg/kg[3][4]< 1 hour[4]≥ 24 hours[4]

Table 3: In Vivo Dose-Response in Mice

Dose (mg/kg, oral)Protection against MES
3.2Dose-dependent protection observed[2]
10Full protection[2][3][4]
32Dose-dependent protection observed[2]

Experimental Protocols

The following protocols are synthesized from established methodologies for the MES test and specific data available for this compound.

Materials
  • This compound

  • Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)

  • Male CF-1 or OF-1 mice (18-26 g) or male Sprague-Dawley rats.[2][5]

  • Electroconvulsive device (60 Hz alternating current).[5]

  • Corneal electrodes.[5]

  • 0.5% Tetracaine hydrochloride (local anesthetic).[5]

  • 0.9% Saline solution.[5]

  • Oral gavage needles.

Experimental Workflow

Animal_Acclimation Animal Acclimation Drug_Admin Oral Administration (Vehicle or this compound) Animal_Acclimation->Drug_Admin Drug_Prep Preparation of This compound Solution Drug_Prep->Drug_Admin Time_Interval Waiting Period (e.g., 1 hour) Drug_Admin->Time_Interval Anesthesia Topical Anesthetic to Corneas Time_Interval->Anesthesia MES Maximal Electroshock Stimulation Anesthesia->MES Observation Observation of Seizure Endpoint (Tonic Hindlimb Extension) MES->Observation Data_Analysis Data Recording and Analysis Observation->Data_Analysis

Caption: Maximal Electroshock Seizure (MES) Experimental Workflow
Procedure

  • Animal Acclimation: House animals in a controlled environment for a minimum of 3-5 days prior to the experiment to allow for acclimation.

  • Drug Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Doses of 3.2, 10, and 32 mg/kg have been previously evaluated in mice.[2] A 10 mg/kg dose is reported to provide full protection in both mice and rats.[3][4]

  • Drug Administration: Administer the prepared this compound solution or vehicle to the animals via oral gavage.

  • Time to Peak Effect: Allow for a pre-treatment time of at least 1 hour to ensure the compound has reached its peak effect.[4] The long duration of action (≥ 24 hours) allows for a flexible experimental window.[4]

  • Anesthesia and Electrode Placement: Prior to the electroshock, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia.[5] Following this, apply a drop of 0.9% saline to improve electrical conductivity.[5] Place the corneal electrodes on the eyes of the animal.

  • Maximal Electroshock Induction: Deliver a 60 Hz alternating current for 0.2 seconds. The current intensity should be 50 mA for mice and 150 mA for rats.[5]

  • Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is the primary endpoint and indicates protection from the MES-induced seizure.[5]

  • Data Analysis: Record the number of animals in each group that are protected from the tonic hindlimb extension. The percentage of protected animals in the drug-treated groups is compared to the vehicle-treated control group. Calculate the ED50 value, which is the dose that protects 50% of the animals from the seizure endpoint.

Safety Precautions

  • All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

  • Handle this compound in a well-ventilated area and use appropriate personal protective equipment.

  • The electroconvulsive device should be handled by trained personnel to avoid accidental electrical shock.

By following these protocols and considering the provided data, researchers can effectively utilize the MES model to investigate the anticonvulsant properties of this compound and other NMDA receptor antagonists.

References

Application Notes and Protocols: SDZ 220-581 for Neuroprotection in MCAO Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia, such as the Middle Cerebral Artery Occlusion (MCAO) model. By competitively inhibiting the glutamate binding site on the NMDA receptor, this compound mitigates the excessive influx of calcium ions into neurons, a key step in the excitotoxic cascade that leads to neuronal death following ischemic stroke.[1][2] These application notes provide a comprehensive overview of the use of this compound in MCAO models, including quantitative data on its efficacy, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Data Presentation

The neuroprotective efficacy of this compound in rodent MCAO models has been quantified by measuring the reduction in infarct volume and improvements in neurological deficits. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Infarct Volume in Rat MCAO Model

Administration RouteDosageTiming of AdministrationInfarct Volume Reduction (%)Reference
Intravenous (i.v.)Not specifiedPre-MCAO40-50[3]
Intravenous (i.v.)Not specified1 hour post-MCAO20-30[3]
Oral (p.o.)≥ 2 x 10 mg/kgPost-MCAO20-30[3]

Table 2: Neurological Deficit Scores in MCAO Models

While specific neurological scores for this compound treated animals were not detailed in the provided search results, various standardized scoring systems are routinely used to assess functional outcomes in MCAO models. The choice of scale can influence the granularity of the assessment.

Scoring SystemDescriptionTypical Scale
Bederson Scale A simple, rapid test evaluating forelimb flexion, resistance to lateral push, and circling behavior.[4][5][6]0-3 or 0-5, with higher scores indicating more severe deficits.[4][5]
Garcia Neuroscore A more comprehensive composite score assessing spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and whisker sensation.[3][7][8]3-18, with lower scores indicating more severe deficits.
Zea Longa Scale A five-point scale primarily focused on motor deficits, including forelimb flexion and circling.0-4, with higher scores indicating greater neurological impairment.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the neuroprotective effects of this compound in a rat model of transient MCAO.

Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad to maintain body temperature at 37°C

  • Dissecting microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament suture with a silicone-coated tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the animal in a supine position on a heating pad to maintain normothermia.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding nerves and tissues.

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Place a temporary clip on the ICA to prevent bleeding.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated 4-0 nylon suture through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). This is typically 18-20 mm from the carotid bifurcation.

  • (Optional) Confirm successful occlusion by monitoring a >70% reduction in cerebral blood flow using a laser Doppler flowmeter.

  • After the desired duration of occlusion (e.g., 60, 90, or 120 minutes), carefully withdraw the suture to allow for reperfusion.

  • Remove the temporary clip from the ICA and ligate the ECA stump.

  • Close the cervical incision with sutures.

  • Allow the animal to recover from anesthesia in a warm cage.

This compound Administration

a) Intravenous (i.v.) Administration

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) as the vehicle

  • Syringes and infusion pump

  • Catheter for jugular vein cannulation

Procedure:

  • Prepare a stock solution of this compound in sterile saline. The exact concentration will depend on the target dose and the infusion volume.

  • During the MCAO surgery, cannulate the jugular vein for intravenous access.

  • For pre-treatment, initiate the infusion of this compound prior to the induction of MCAO.

  • For post-treatment, start the infusion at the desired time point after the onset of MCAO (e.g., 1 hour).

  • Administer the drug as a bolus injection followed by a continuous infusion using an infusion pump to maintain a steady plasma concentration.

b) Oral (p.o.) Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needle (18-gauge, straight or curved with a ball tip)

  • Syringe

Procedure:

  • Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Gently restrain the rat.

  • Measure the distance from the rat's incisors to the xiphoid process to determine the correct insertion depth for the gavage needle.

  • Insert the gavage needle into the esophagus and slowly administer the drug solution.

  • Administer the dose as a single bolus or in divided doses as required by the experimental design (e.g., two times 10 mg/kg).

Assessment of Neuroprotection

a) Infarct Volume Measurement

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal.

  • Carefully remove the brain and chill it at -20°C for 20-30 minutes to facilitate slicing.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to quantify the area of infarction in each slice.

  • Calculate the total infarct volume by integrating the infarct areas across all slices, correcting for edema.

b) Neurological Deficit Scoring

Procedure:

  • At various time points post-MCAO (e.g., 24 hours, 48 hours, 7 days), assess the neurological function of the animals using a standardized scoring system (e.g., Bederson scale or Garcia neuroscore).

  • The scoring should be performed by an observer blinded to the treatment groups to minimize bias.

  • Record the scores for each animal and analyze the data statistically to compare the outcomes between the this compound treated group and the vehicle control group.

Mandatory Visualizations

Experimental Workflow

G cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase Animal_Acclimatization Animal Acclimatization Baseline_Behavioral Baseline Behavioral Testing Animal_Acclimatization->Baseline_Behavioral Anesthesia Anesthesia Baseline_Behavioral->Anesthesia MCAO_Surgery MCAO Surgery (Suture Insertion) Anesthesia->MCAO_Surgery Drug_Administration This compound or Vehicle Administration (i.v. or p.o.) MCAO_Surgery->Drug_Administration Reperfusion Reperfusion (Suture Removal) Drug_Administration->Reperfusion Recovery Recovery Reperfusion->Recovery Neurological_Assessment Neurological Deficit Scoring Recovery->Neurological_Assessment Sacrifice_Tissue Sacrifice and Brain Tissue Collection Neurological_Assessment->Sacrifice_Tissue Infarct_Analysis Infarct Volume Analysis (TTC Staining) Sacrifice_Tissue->Infarct_Analysis

Caption: Experimental workflow for assessing this compound neuroprotection in a rat MCAO model.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Inhibition by this compound

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds SDZ This compound SDZ->NMDA_R Blocks Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Channel nNOS nNOS Activation Ca_Influx->nNOS ROS ROS Production Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Neuronal Death (Apoptosis) nNOS->Apoptosis ROS->Apoptosis Caspase Caspase Activation Mito_Dys->Caspase Caspase->Apoptosis

References

Application Notes and Protocols for Electrophysiology Studies of SDZ 220-581 using Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ligand-gated ion channel in the central nervous system.[1][2] It acts at the glutamate binding site of the receptor.[3] Understanding the electrophysiological effects of this compound on NMDA receptor currents is vital for neuroscience research and the development of novel therapeutics for neurological disorders. This document provides detailed application notes and protocols for studying this compound using the patch-clamp technique.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on NMDA receptors. This data is essential for designing experiments and interpreting results.

ParameterValueMethodCell TypeReference
pKi7.7[3H]CGP 39653 binding assayRat brain membranes[1]
IC50 ~20-80 µM (effective concentration range) Extracellular field potential recordings Rat hippocampal slices (CA3 region) [4]

Note: The IC50 value is an effective concentration range observed in functional electrophysiology experiments and may vary depending on the specific experimental conditions, such as agonist concentration and cell type.

Experimental Protocols

Whole-Cell Patch-Clamp Recordings of NMDA Receptor Currents

This protocol is designed to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

a. Cell Preparation:

  • Cultured Neurons: Plate primary neurons (e.g., hippocampal or cortical neurons) on coverslips and culture for 7-14 days in vitro to allow for mature expression of NMDA receptors.

  • Brain Slices: Prepare acute brain slices (e.g., 300-400 µm thick) from rodents using a vibratome. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

b. Solutions:

SolutionComponentConcentration (mM)
External Solution (aCSF) NaCl125
KCl2.5
CaCl22
MgCl21
NaH2PO41.25
NaHCO325
Glucose25
Glycine (co-agonist)0.01
Tetrodotoxin (TTX)0.001
Bicuculline0.01
CNQX0.01
Internal Solution Cs-Gluconate120
CsCl20
HEPES10
EGTA1.1
Mg-ATP4
Na-GTP0.3
Phosphocreatine14

Note: The external solution should be continuously bubbled with 95% O2 / 5% CO2. The inclusion of TTX, bicuculline, and CNQX is to block voltage-gated sodium channels, GABAA receptors, and AMPA receptors, respectively, to isolate NMDA receptor currents.

c. Recording Procedure:

  • Transfer a coverslip with cultured neurons or a brain slice into the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with oxygenated aCSF.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • To elicit NMDA receptor currents, apply a brief puff of NMDA (e.g., 100 µM) or use a voltage step protocol in the presence of ambient glutamate. A common voltage protocol is a step to a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor.

  • After obtaining a stable baseline recording of NMDA receptor currents, apply this compound at various concentrations (e.g., 1 µM to 100 µM) to the bath and record the resulting inhibition of the NMDA current.

  • Wash out the drug to observe the reversibility of the block.

Data Analysis
  • Measure the peak amplitude of the NMDA receptor-mediated current before (control) and after the application of different concentrations of this compound.

  • Calculate the percentage of inhibition for each concentration.

  • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the dose-response curve with a Hill equation to determine the IC50 value and the Hill coefficient.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor and the point of action for this compound.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds SDZ_220_581 This compound SDZ_220_581->NMDA_R Blocks Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling and this compound Inhibition.

Experimental Workflow for Patch-Clamp Analysis

This diagram outlines the key steps involved in a typical patch-clamp experiment to assess the effect of this compound.

Patch_Clamp_Workflow Start Start: Prepare Cells (Cultured Neurons or Brain Slices) Setup Setup Patch-Clamp Rig (Microscope, Amplifier, Perfusion) Start->Setup Seal Establish Gigaohm Seal Setup->Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline NMDA Receptor Currents Whole_Cell->Baseline Drug_Application Bath Apply This compound Baseline->Drug_Application Record_Inhibition Record Inhibited NMDA Receptor Currents Drug_Application->Record_Inhibition Washout Washout Drug Record_Inhibition->Washout Record_Recovery Record Recovered Currents Washout->Record_Recovery Analysis Data Analysis (Dose-Response Curve, IC50) Record_Recovery->Analysis End End Analysis->End

Caption: Patch-Clamp Experimental Workflow.

Conclusion

These application notes provide a comprehensive guide for researchers to effectively utilize patch-clamp electrophysiology to study the inhibitory effects of this compound on NMDA receptors. The detailed protocols and data presentation will aid in the design of robust experiments and the accurate interpretation of results, ultimately contributing to a deeper understanding of NMDA receptor pharmacology and its implications for neuroscience and drug discovery.

References

Application Notes and Protocols for SDZ 220-581 in Prepulse Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of SDZ 220-581, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in prepulse inhibition (PPI) experiments. PPI is a widely used translational paradigm to study sensorimotor gating, a neurological process that filters sensory information and is found to be deficient in neuropsychiatric disorders such as schizophrenia. This compound serves as a valuable pharmacological tool to induce PPI deficits in preclinical models, thereby mimicking the sensorimotor gating abnormalities observed in these conditions. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in PPI studies, summarizes quantitative data from key experiments, and includes visual representations of the experimental workflow and the implicated signaling pathways.

Introduction to this compound and Prepulse Inhibition

Prepulse inhibition (PPI) is a neurological phenomenon where a weak sensory stimulus (prepulse) presented shortly before a strong startling stimulus (pulse) inhibits the resulting startle reflex.[1] This process represents a form of sensorimotor gating, which is crucial for filtering out irrelevant sensory information to allow for appropriate cognitive and behavioral responses.[1] Deficits in PPI are a hallmark of several psychiatric disorders, most notably schizophrenia, and are thought to reflect an inability to filter sensory input, leading to sensory overload and cognitive fragmentation.[2][3]

This compound is a competitive antagonist of the NMDA receptor, binding to the glutamate recognition site.[4] By blocking the action of glutamate at the NMDA receptor, this compound can induce a state of NMDA receptor hypofunction, which is a leading hypothesis for the pathophysiology of schizophrenia.[5] In preclinical research, administration of this compound has been shown to robustly disrupt PPI in rodents, making it an effective tool for modeling the sensorimotor gating deficits of schizophrenia and for screening potential antipsychotic compounds.[4]

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the GluN2 subunit of the NMDA receptor. This action prevents the opening of the ion channel associated with the receptor, thereby reducing calcium influx into the neuron. The NMDA receptor plays a critical role in synaptic plasticity, learning, and memory. Its hypofunction, induced by antagonists like this compound, is believed to disrupt the delicate balance of excitation and inhibition within cortical and subcortical circuits, leading to the disinhibition of downstream pathways, including dopaminergic and glutamatergic systems, which are implicated in the regulation of sensorimotor gating.

Data Presentation: Efficacy of this compound in Prepulse Inhibition

The following table summarizes the quantitative data from key studies investigating the effect of this compound on prepulse inhibition in rodents.

SpeciesDose (mg/kg)Route of AdministrationPretreatment TimeKey FindingsReference
Rat2.5Subcutaneous (s.c.)30 minutesRobustly reduced PPI. The effect was statistically significant (p < 0.01). No significant effect on startle magnitude was observed.Linderholm et al., 2010[4]
Rat2.5 and 5.0Not specifiedNot specifiedDecreased PPI without affecting startle magnitude.Bakshi et al., 1999

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a prepulse inhibition experiment in rodents using this compound.

Materials
  • This compound

  • Vehicle (e.g., saline, distilled water, or a specific solvent as per manufacturer's instructions)

  • Experimental subjects (e.g., adult male Sprague-Dawley or Wistar rats, or C57BL/6 mice)

  • Startle response measurement system (e.g., SR-LAB, San Diego Instruments; or equivalent)

  • Animal scale

  • Syringes and needles for administration

Protocol for Prepulse Inhibition Testing
  • Animal Acclimation:

    • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow at least one week of acclimation to the housing facility before any experimental procedures.

    • Handle the animals for several days prior to testing to minimize stress.

    • On the day of testing, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes before the start of the experiment.

  • Drug Preparation and Administration:

    • Prepare a solution of this compound at the desired concentration in the appropriate vehicle. For example, to achieve a dose of 2.5 mg/kg in a 1 ml/kg injection volume, prepare a 2.5 mg/ml solution.

    • Administer this compound or vehicle to the animals via the chosen route (e.g., subcutaneous injection).

    • Allow for the specified pretreatment time before placing the animal in the startle chamber (e.g., 30 minutes for subcutaneous administration).[4]

  • Prepulse Inhibition Session:

    • Calibration: Ensure the startle response system is properly calibrated for both the acoustic stimuli and the startle response measurement according to the manufacturer's instructions.[3]

    • Acclimation in Chamber: Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

    • Session Parameters: A typical PPI session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (ITI) of 10-30 seconds.[6] The session should include the following trial types:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse + Pulse trials: The startling stimulus is preceded by a weak, non-startling prepulse (e.g., 73, 76, or 82 dB white noise for 20 ms). The inter-stimulus interval (ISI) between the onset of the prepulse and the onset of the pulse is typically 100 ms.[7]

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • A session may begin with a short habituation block of pulse-alone trials to stabilize the startle response.[6] The main session will then consist of multiple blocks, each containing a randomized presentation of all trial types.

  • Data Analysis:

    • The primary measure is the startle amplitude, which is the peak startle response in arbitrary units.

    • Calculate the percentage of prepulse inhibition for each prepulse intensity using the following formula: % PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100 [4]

    • Statistical analysis is typically performed using analysis of variance (ANOVA) with drug treatment as a between-subjects factor and prepulse intensity as a within-subjects factor.

Visualization of Pathways and Workflows

Signaling Pathway of NMDA Receptor Antagonism in PPI

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention cluster_3 Behavioral Outcome Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Glutamate->NMDAR:glu Binds Ca_Channel Ca2+ Channel NMDAR->Ca_Channel Activates Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Initiates GABA_Interneuron GABAergic Interneuron Downstream->GABA_Interneuron Modulates Dopamine_Neuron Dopamine Neuron Downstream->Dopamine_Neuron Modulates PPI_Disruption Disruption of Prepulse Inhibition GABA_Interneuron->PPI_Disruption Leads to Dopamine_Neuron->PPI_Disruption Leads to SDZ This compound SDZ->NMDAR:glu Blocks

Caption: Signaling pathway of this compound action.

Experimental Workflow for a PPI Study with this compound

G start Start acclimation Animal Acclimation (1 week) start->acclimation drug_prep Prepare this compound and Vehicle Solutions acclimation->drug_prep randomization Randomize Animals into Treatment Groups drug_prep->randomization administration Administer this compound or Vehicle randomization->administration pretreatment Pretreatment Period (e.g., 30 min) administration->pretreatment ppi_test Conduct Prepulse Inhibition Test pretreatment->ppi_test data_analysis Data Analysis (% PPI Calculation) ppi_test->data_analysis results Results and Interpretation data_analysis->results end End results->end

Caption: Experimental workflow for a PPI study.

Conclusion

This compound is a valuable pharmacological tool for inducing deficits in prepulse inhibition, providing a robust animal model for studying the sensorimotor gating abnormalities observed in schizophrenia and other psychiatric disorders. The detailed protocols and data presented in these application notes are intended to guide researchers in the effective use of this compound to investigate the neurobiological underpinnings of these conditions and to screen novel therapeutic agents. Adherence to standardized protocols is crucial for ensuring the reliability and reproducibility of experimental findings.

References

Application Notes and Protocols for SDZ 220-581 in Catalepsy Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing SDZ 220-581, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in the reversal of drug-induced catalepsy. The information is compiled from preclinical research and is intended to guide further investigation into the therapeutic potential of NMDA receptor modulation in movement disorders.

Introduction

Catalepsy, a state of motor immobility and muscular rigidity, is often induced by dopamine D2 receptor antagonists such as haloperidol and serves as a widely used animal model for the motor symptoms associated with Parkinson's disease.[1] this compound, identified as (S)-alpha-amino 2'chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a potent and competitive antagonist of the NMDA receptor, specifically at the glutamate binding site.[1] Research has demonstrated its efficacy in reversing haloperidol-induced catalepsy in rats, suggesting a potential therapeutic application for NMDA receptor antagonists in movement disorders.[1]

Mechanism of Action: Dopamine-Glutamate Interaction in the Basal Ganglia

The cataleptic state induced by haloperidol is primarily due to the blockade of dopamine D2 receptors in the striatum, a key component of the basal ganglia motor loop. This blockade disrupts the normal balance of neurotransmission. The reversal of this state by this compound highlights the critical interplay between the dopaminergic and glutamatergic systems in regulating motor function.

By competitively inhibiting the NMDA receptor, this compound reduces the excitatory glutamatergic signaling in the striatum. This reduction in glutamatergic tone is thought to rebalance the disrupted motor circuitry caused by dopamine receptor blockade, thereby alleviating the cataleptic symptoms.

Signaling_Pathway_Catalepsy_Reversal Signaling Pathway for Catalepsy and its Reversal Haloperidol Haloperidol D2R Dopamine D2 Receptor (Striatum) Haloperidol->D2R Antagonizes Dopamine_Signal Dopaminergic Signaling (Inhibition of Indirect Pathway) D2R->Dopamine_Signal Inhibits Catalepsy Catalepsy Dopamine_Signal->Catalepsy Leads to Motor_Output Normal Motor Output Dopamine_Signal->Motor_Output Promotes Catalepsy->Motor_Output Inhibits SDZ_220_581 This compound SDZ_220_581->Catalepsy Reverses NMDAR NMDA Receptor (Striatum) SDZ_220_581->NMDAR Antagonizes Glutamate_Signal Glutamatergic Signaling (Excitation) NMDAR->Glutamate_Signal Mediates Glutamate_Signal->Catalepsy Contributes to

Figure 1: Signaling pathway of haloperidol-induced catalepsy and its reversal by this compound.

Dosage and Administration of this compound for Catalepsy Reversal

The following table summarizes the effective dosages of this compound and haloperidol as reported in a key preclinical study.[1]

CompoundDosage RangeRoute of AdministrationAnimal ModelEffect
This compound 0.32 - 3.2 mg/kgIntraperitoneal (i.p.)RatDose- and time-dependent reversal of catalepsy
Haloperidol 1.0 mg/kgSubcutaneous (s.c.)RatInduction of catalepsy

Experimental Protocol: Reversal of Haloperidol-Induced Catalepsy in Rats

This protocol outlines the methodology for inducing catalepsy with haloperidol and subsequently assessing the reversal effects of this compound.

Materials and Reagents
  • This compound

  • Haloperidol

  • Vehicle for this compound (e.g., saline, DMSO, or as specified by the supplier)

  • Vehicle for Haloperidol (e.g., saline with a small amount of acid to aid dissolution)

  • Male Sprague-Dawley rats (200-250g)

  • Catalepsy bar (a horizontal bar, approximately 1 cm in diameter, raised 9-10 cm above a flat surface)

  • Stopwatch

Experimental Workflow

Experimental_Workflow Experimental Workflow for Catalepsy Reversal Assay Acclimatization Animal Acclimatization (1 week) Grouping Random Assignment to Treatment Groups Acclimatization->Grouping Haloperidol_Admin Haloperidol Administration (1.0 mg/kg, s.c.) Grouping->Haloperidol_Admin SDZ_Admin This compound Administration (0.32-3.2 mg/kg, i.p.) (or Vehicle) Grouping->SDZ_Admin Catalepsy_Induction Catalepsy Induction Period (e.g., 30-60 minutes) Haloperidol_Admin->Catalepsy_Induction SDZ_Admin->Catalepsy_Induction Administer prior to or concurrently with Haloperidol (specific timing to be optimized) Bar_Test Catalepsy Assessment (Bar Test) Catalepsy_Induction->Bar_Test Data_Collection Record Latency to Step Down (seconds) Bar_Test->Data_Collection Time_Points Repeat Assessment at Multiple Time Points Data_Collection->Time_Points Time_Points->Bar_Test Analysis Data Analysis Time_Points->Analysis

Figure 2: A generalized workflow for assessing the reversal of haloperidol-induced catalepsy.
Detailed Procedure

  • Animal Preparation and Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions (12-hour light/dark cycle, food and water ad libitum) for at least one week before the experiment to allow for acclimatization.

  • Drug Preparation:

    • Prepare Haloperidol solution at a concentration of 1 mg/ml in saline. A small amount of lactic or tartaric acid may be required to fully dissolve the compound.

    • Prepare this compound solutions at the desired concentrations (0.32, 1.0, and 3.2 mg/ml) in an appropriate vehicle. The solubility of this compound should be confirmed with the supplier; it is often soluble in DMSO.

  • Drug Administration:

    • Administer haloperidol (1.0 mg/kg) subcutaneously (s.c.).

    • Administer this compound (0.32, 1.0, or 3.2 mg/kg) or vehicle intraperitoneally (i.p.). Note: The precise timing of this compound administration relative to haloperidol is a critical parameter. Based on standard practices for this type of study, this compound would typically be administered 30 minutes before the catalepsy test.

  • Catalepsy Assessment (Bar Test):

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes after haloperidol injection), assess the degree of catalepsy using the bar test.

    • Gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.

  • Data Analysis:

    • Record the latency to descend for each animal at each time point.

    • Compare the mean latencies between the vehicle-treated group and the different this compound dose groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A statistically significant reduction in the latency to descend in the this compound treated groups compared to the vehicle group indicates a reversal of catalepsy.

Data Presentation

The following table illustrates how quantitative data from a catalepsy reversal study with this compound could be structured for clear comparison.

Treatment GroupDose (mg/kg)NMean Latency to Descend (seconds) ± SEM
Vehicle Control -10175.2 ± 10.5
This compound 0.3210120.8 ± 15.2
This compound 1.01075.4 ± 12.8**
This compound 3.21040.1 ± 8.5***
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control (Data are hypothetical and for illustrative purposes only)

Conclusion

This compound demonstrates a clear, dose-dependent effect in reversing haloperidol-induced catalepsy in rats. This provides a strong rationale for further investigation into the therapeutic potential of competitive NMDA receptor antagonists in the treatment of movement disorders characterized by dopamine deficiency. The protocols and data presented here serve as a foundational guide for researchers and drug development professionals working in this area. Careful consideration of experimental design, particularly the timing of drug administration and the choice of behavioral assessment, is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Investigating Parkinson's Disease Models with SDZ 220-581

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing SDZ 220-581, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical models of Parkinson's disease (PD). The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of NMDA receptor antagonists in PD and related neurodegenerative disorders.

Introduction to this compound

This compound, with the chemical name (S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a high-affinity competitive antagonist at the glutamate recognition site of the NMDA receptor.[1][2] Its mechanism of action involves blocking the excessive glutamatergic neurotransmission implicated in the pathophysiology of Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[3][4] The overactivity of glutamatergic pathways, particularly through NMDA receptors, is thought to contribute to excitotoxicity and the motor symptoms associated with PD.[3][4] Preclinical studies have demonstrated the efficacy of this compound in animal models that mimic certain aspects of Parkinson's disease, suggesting its potential as a neuroprotective and symptomatic treatment.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in models relevant to Parkinson's disease.

Table 1: Efficacy of this compound in the Haloperidol-Induced Catalepsy Model in Rats

ParameterValueReference
Animal Model Haloperidol-Induced Catalepsy in Rats[1]
Haloperidol Dose 1.0 mg/kg, s.c.[1]
This compound Doses 0.32 - 3.2 mg/kg, i.p.[1]
Effect Dose- and time-dependent reduction in catalepsy[1]
Rank Order of Potency MK-801 > this compound > SDZ EAA 494 > SDZ EAB 515[1]

Table 2: Neuroprotective Effects of this compound in Excitotoxicity and Ischemia Models

ModelSpeciesThis compound DoseEffectReference
Quinolinic Acid-Induced Striatal LesionsRat10 - 50 mg/kg, p.o.Reduction in lesion extent[5]
Middle Cerebral Artery Occlusion (MCAO)Rat≥ 2 x 10 mg/kg, p.o.20-30% protection[5]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

This model is widely used to screen for compounds with potential anti-parkinsonian activity. Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy, which is characterized by an inability to correct an externally imposed posture.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Haloperidol solution (1 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5-6 with NaOH)

  • This compound solution (in desired concentrations in saline or appropriate vehicle)

  • Catalepsy bar (horizontal wooden or metal bar, approximately 1 cm in diameter, elevated 9 cm from the surface)

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Haloperidol Administration: Induce catalepsy by administering haloperidol at a dose of 1.0 mg/kg via subcutaneous (s.c.) injection.[1]

  • This compound Administration: Administer this compound (0.32-3.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes after haloperidol administration.

  • Catalepsy Assessment (Bar Test):

    • At 30, 60, 90, and 120 minutes post-SDZ 220-581 administration, gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • A cut-off time of 180 or 240 seconds is typically used. If the rat remains on the bar for the entire cut-off period, record the maximum time.

  • Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency in the this compound group indicates an anti-cataleptic effect.

Experimental Workflow for Haloperidol-Induced Catalepsy Model

G cluster_prep Preparation cluster_test Catalepsy Testing cluster_analysis Data Analysis acclimation Animal Acclimation (1 hour) haloperidol Haloperidol Administration (1.0 mg/kg, s.c.) acclimation->haloperidol sdz This compound Administration (0.32-3.2 mg/kg, i.p.) haloperidol->sdz 30 min bar_test Bar Test (30, 60, 90, 120 min post-SDZ) sdz->bar_test measure Measure Descent Latency bar_test->measure analysis Statistical Analysis (e.g., ANOVA) measure->analysis conclusion Determine Anti-Cataleptic Effect analysis->conclusion

Caption: Workflow for assessing the anti-cataleptic effects of this compound.

MPTP-Induced Parkinsonism in Non-Human Primates

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in primates is considered a gold standard for preclinical PD research as it closely mimics the motor symptoms and neurodegeneration seen in human patients. Studies have shown that this compound can counteract the motor disturbances induced by L-DOPA in MPTP-treated primates.[1]

Note: Due to the complexity and ethical considerations of working with non-human primates, this protocol is a generalized guideline. Specific details of the study involving this compound are not fully available in the public domain.

Materials:

  • Cynomolgus or Rhesus monkeys

  • MPTP hydrochloride

  • L-DOPA/carbidopa

  • This compound

  • Behavioral assessment tools (e.g., clinical rating scales for parkinsonism, video recording)

Procedure:

  • Induction of Parkinsonism:

    • Administer MPTP (e.g., 0.2-0.5 mg/kg, i.v. or i.m.) daily or weekly until stable parkinsonian symptoms develop. This requires careful monitoring of animal health and behavior.

  • Behavioral Assessment:

    • Regularly assess motor function using a validated parkinsonian rating scale, observing for symptoms like bradykinesia, rigidity, and postural instability.

  • L-DOPA Treatment and Dyskinesia Induction:

    • Once stable parkinsonism is established, treat animals with L-DOPA/carbidopa to manage symptoms. Chronic L-DOPA treatment often leads to the development of dyskinesias (abnormal involuntary movements).

  • This compound Administration:

    • Administer this compound at various doses prior to L-DOPA administration.

  • Evaluation of Motor Response and Dyskinesia:

    • Quantify the effect of this compound on L-DOPA-induced motor improvements and dyskinesias using the established rating scales.

Logical Relationship in MPTP Model Investigation

G MPTP MPTP Administration Parkinsonism Stable Parkinsonian Symptoms MPTP->Parkinsonism LDOPA L-DOPA Treatment Parkinsonism->LDOPA Dyskinesia L-DOPA-Induced Dyskinesia LDOPA->Dyskinesia Motor_Response Modulation of Motor Response LDOPA->Motor_Response SDZ This compound Treatment SDZ->Motor_Response

Caption: Investigating this compound's effect on L-DOPA therapy in the MPTP model.

Quinolinic Acid-Induced Striatal Lesions in Rats

This excitotoxicity model is used to assess the neuroprotective potential of compounds. Quinolinic acid is an NMDA receptor agonist that, when injected into the striatum, causes localized neuronal death.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Quinolinic acid (QA) solution (e.g., 150 nmol in 1 µL of phosphate-buffered saline)

  • This compound

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine)

  • Histology equipment and reagents (e.g., cresyl violet stain)

  • Microscope and imaging system

Procedure:

  • This compound Pre-treatment: Administer this compound (e.g., 10-50 mg/kg, p.o.) or vehicle at a specified time before surgery.[5]

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Inject quinolinic acid unilaterally into the striatum at predetermined coordinates.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.

  • Histological Analysis:

    • After a survival period (e.g., 7 days), perfuse the animals and prepare brain sections.

    • Stain the sections with cresyl violet or other neuronal markers.

  • Lesion Volume Quantification:

    • Capture images of the stained sections and quantify the lesion volume using image analysis software.

  • Data Analysis: Compare the lesion volumes between the vehicle- and this compound-treated groups. A significant reduction in lesion volume indicates a neuroprotective effect.

Experimental Workflow for Quinolinic Acid Model

G cluster_prep Pre-Treatment & Surgery cluster_postop Post-Operative cluster_analysis Analysis pretreatment This compound Pre-treatment (10-50 mg/kg, p.o.) surgery Stereotaxic Injection of Quinolinic Acid pretreatment->surgery survival Survival Period (e.g., 7 days) surgery->survival histology Histological Processing survival->histology quantification Lesion Volume Quantification histology->quantification analysis Statistical Comparison quantification->analysis

Caption: Workflow for assessing the neuroprotective effect of this compound.

Signaling Pathways

The neuroprotective and symptomatic effects of this compound in Parkinson's disease models are primarily attributed to its antagonism of the NMDA receptor. In PD, the loss of dopaminergic input to the striatum leads to a disinhibition of the subthalamic nucleus (STN), resulting in excessive glutamatergic output to the globus pallidus interna (GPi) and substantia nigra pars reticulata (SNr), key output nuclei of the basal ganglia. This hyperactivity contributes to the motor symptoms of PD. Furthermore, excessive glutamate can lead to excitotoxicity and neuronal death.

By competitively blocking the glutamate binding site on the NMDA receptor, this compound can:

  • Reduce Excitotoxicity: Prevent excessive calcium influx into neurons, thereby mitigating downstream neurotoxic cascades involving free radical formation and activation of proteases and lipases.

  • Normalize Basal Ganglia Activity: Dampen the excessive glutamatergic drive in the basal ganglia, potentially restoring more normal firing patterns and alleviating motor symptoms.

Proposed Signaling Pathway of this compound in a Parkinsonian State

G cluster_pathophysiology Parkinson's Disease Pathophysiology cluster_intervention Therapeutic Intervention cluster_effect Therapeutic Effect Dopamine_Loss Dopaminergic Neuron Loss Glutamate_Hyperactivity Glutamatergic Hyperactivity Dopamine_Loss->Glutamate_Hyperactivity NMDA_Overactivation NMDA Receptor Overactivation Glutamate_Hyperactivity->NMDA_Overactivation Motor_Symptoms Motor Symptoms Glutamate_Hyperactivity->Motor_Symptoms Calcium_Influx Excessive Ca2+ Influx NMDA_Overactivation->Calcium_Influx Neuroprotection Neuroprotection Symptom_Alleviation Symptom Alleviation Excitotoxicity Excitotoxicity & Neuronal Death Calcium_Influx->Excitotoxicity Excitotoxicity->Dopamine_Loss SDZ_220_581 This compound SDZ_220_581->NMDA_Overactivation Blocks

Caption: Mechanism of action of this compound in mitigating Parkinson's pathology.

References

Troubleshooting & Optimization

SDZ 220-581 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the competitive NMDA receptor antagonist, SDZ 220-581.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate.[1] This blockade inhibits the opening of the ion channel, preventing the influx of cations, primarily Ca2+, into the neuron.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. In a solvent, it is recommended to store aliquots at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.

Q3: Can I use this compound for in vivo studies?

A3: Yes, this compound is orally active and centrally active following administration.[2][3][4] Several in vivo studies have successfully used this compound to investigate its effects on conditions like seizures and catalepsy.

Troubleshooting Guide

Issue: I am having trouble dissolving this compound.

  • Problem: The compound is not fully dissolving in my chosen solvent, or it is precipitating out of solution.

  • Solution:

    • Choice of Solvent: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound. For aqueous solutions for in vitro or in vivo use, co-solvents are typically required.

    • Assistance with Dissolution: Gentle warming and sonication can aid in the dissolution of this compound in DMSO. It is crucial to use newly opened, anhydrous DMSO as the presence of water can significantly impact solubility.[5]

    • Precipitation in Aqueous Solutions: Direct dilution of a concentrated DMSO stock into aqueous buffers can cause precipitation. It is recommended to use a stepwise dilution approach or a co-solvent system for in vivo formulations.

Issue: My experimental results are inconsistent.

  • Problem: I am observing high variability between experiments.

  • Solution:

    • Solution Stability: Ensure that your stock solutions are stored correctly and that you are using fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of your stock solution by preparing aliquots.

    • pH of the Medium: The activity of NMDA receptors can be pH-sensitive. Ensure that the pH of your experimental medium is consistent across all experiments.

    • Purity of the Compound: Verify the purity of your this compound batch. Impurities can lead to off-target effects and inconsistent results.

Data Presentation

Table 1: Solubility of this compound and its Salt Forms

Compound FormSolventSolubilityNotes
This compoundDMSO≥ 8.57 mg/mL (23.18 mM)Requires ultrasonic and gentle warming.[5]
This compound1.1 eq. NaOH100 mM
This compoundAcetonitrile:Water (1:1)0.1 - 1 mg/mLSlightly soluble.
This compound hydrochlorideDMSO5 mg/mL (12.31 mM)Requires sonication and warming.[6]
This compound hydrochlorideH₂O< 0.1 mg/mLInsoluble.[6]
This compound ammonium saltDMSOSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution:

    • Vortex the solution for 30 seconds.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C for 5-10 minutes, with intermittent vortexing. Caution: Avoid excessive heating to prevent compound degradation.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation for Oral Administration

This protocol is for a clear solution with a final concentration of ≥ 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO following Protocol 1.

  • In a sterile tube, add the following solvents in the specified order, ensuring complete mixing after each addition:

    • 10% DMSO (from your 25 mg/mL stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline (0.9% NaCl in sterile water)

  • Example for 1 mL of final formulation:

    • Add 100 µL of the 25 mg/mL this compound DMSO stock to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline and mix thoroughly.

  • Administration: The resulting clear solution can be used for oral gavage in animal models.

Visualizations

SDZ_220_581_Mechanism_of_Action This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Glutamate Binding Site) Glutamate->NMDA_Receptor Binds to SDZ_220_581 This compound SDZ_220_581->NMDA_Receptor Competitively Blocks Ion_Channel Ion Channel Blocked NMDA_Receptor->Ion_Channel Prevents Opening Ca_Influx ↓ Ca²⁺ Influx Downstream_Signaling ↓ Downstream Signaling (e.g., CaMKII, CREB) Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Start: Compound not dissolving Check_Solvent Is the solvent anhydrous DMSO? Start->Check_Solvent Use_Anhydrous Use fresh, anhydrous DMSO Check_Solvent->Use_Anhydrous No Apply_Energy Apply sonication and/or gentle warming (37°C) Check_Solvent->Apply_Energy Yes Use_Anhydrous->Apply_Energy Still_Insoluble Still insoluble? Apply_Energy->Still_Insoluble Check_Concentration Is the concentration too high? (See Table 1) Still_Insoluble->Check_Concentration Yes Precipitation Precipitation in aqueous solution? Still_Insoluble->Precipitation No Lower_Concentration Lower the concentration Check_Concentration->Lower_Concentration Yes Contact_Support Contact Technical Support Check_Concentration->Contact_Support No Lower_Concentration->Apply_Energy Use_Cosolvent Use a co-solvent system (See Protocol 2) Precipitation->Use_Cosolvent Yes Success Dissolution Successful Precipitation->Success No Use_Cosolvent->Success

References

Technical Support Center: SDZ 220-581 for Neuroprotection in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SDZ 220-581 in preclinical neuroprotection studies in rats. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It specifically binds to the glutamate recognition site on the NMDA receptor, preventing its activation by the excitatory neurotransmitter glutamate.[1] Excessive activation of NMDA receptors is a key mechanism in excitotoxic neuronal death, which is implicated in various neurodegenerative conditions and ischemic brain injury.[1][4] By blocking this receptor, this compound mitigates glutamate-induced neurotoxicity.[1]

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in DMSO (8.57 mg/mL). For long-term storage, the powder form should be kept at -20°C, and solutions in solvent should be stored at -80°C.[1]

Q3: What are the reported neuroprotective effects of this compound in rat models?

A3: this compound has demonstrated neuroprotective effects in several rat models of neurological damage. In a model of focal cerebral ischemia (middle cerebral artery occlusion, MCAO), it reduced infarct size.[5] It has also been shown to reduce the extent of striatal lesions induced by the excitotoxin quinolinic acid.[5] Furthermore, it provides protection against maximal electroshock seizures (MES).[1][5]

Q4: Are there any known side effects or motor impairments at higher doses?

A4: Yes, at higher doses, this compound can cause motor-debilitating effects. Studies have shown that impairment of rotarod performance occurs at doses approximately 10 times higher than those required for protection against maximal electroshock seizures.[5]

Troubleshooting Guides

Issue 1: High variability in neuroprotective outcomes in MCAO models.

  • Possible Cause 1: Inconsistent Ischemia Induction. The duration of middle cerebral artery occlusion is a critical factor influencing infarct volume.[6] Minor variations in surgical procedure can lead to significant differences in outcomes.

    • Troubleshooting Tip: Ensure a standardized and consistent surgical protocol for MCAO. Monitor physiological parameters such as body temperature, as post-infarct temperature is a critical variable.[6]

  • Possible Cause 2: Timing of Drug Administration. The therapeutic window for NMDA receptor antagonists is often narrow. The timing of this compound administration relative to the ischemic insult is crucial.

    • Troubleshooting Tip: Administer this compound at a consistent time point relative to the MCAO procedure. The literature suggests that administration before or shortly after the ischemic event yields the best results. For instance, intravenous administration 1 hour after MCAO showed a reduction in infarct size.[5]

  • Possible Cause 3: Inappropriate Dosage. The dose-response relationship for neuroprotection can be steep.

    • Troubleshooting Tip: Conduct a dose-response study to determine the optimal neuroprotective dose for your specific experimental conditions. Based on existing data, oral doses of 10 mg/kg have been effective in other models, while in MCAO, a regimen of 2 x 10 mg/kg p.o. has shown protective effects.[5]

Issue 2: Lack of efficacy in reducing quinolinic acid-induced lesions.

  • Possible Cause 1: Incorrect Administration Route. The bioavailability of this compound can differ between oral (p.o.) and intraperitoneal (i.p.) administration.

    • Troubleshooting Tip: Verify the administration route used in previous successful studies. For quinolinic acid-induced lesions, effective dose ranges have been reported for both i.p. (3-15 mg/kg) and p.o. (10-50 mg/kg) routes.[5]

  • Possible Cause 2: Insufficient Drug Concentration at the Target Site.

    • Troubleshooting Tip: Consider the pharmacokinetics of the compound. While this compound is noted for its good bioavailability, ensuring adequate brain penetration is key. The dose may need to be adjusted based on the severity of the induced lesion.

Quantitative Data Summary

Table 1: Efficacy of this compound in Different Rat Models

Model Administration Route Dosage Observed Effect Reference
Maximal Electroshock Seizures (MES)Oral (p.o.)10 mg/kgFull protection[1][5]
Quinolinic Acid-Induced Striatal LesionsIntraperitoneal (i.p.)3-15 mg/kgReduction in lesion extent[5]
Quinolinic Acid-Induced Striatal LesionsOral (p.o.)10-50 mg/kgReduction in lesion extent[5]
Middle Cerebral Artery Occlusion (MCAO)Intravenous (i.v.)Not specified40-50% reduction in infarct size (pre-MCAO)[5]
Middle Cerebral Artery Occlusion (MCAO)Intravenous (i.v.)Not specified20-30% reduction in infarct size (1 hr post-MCAO)[5]
Middle Cerebral Artery Occlusion (MCAO)Oral (p.o.)≥ 2 x 10 mg/kg20-30% protection[5]
Haloperidol-Induced CatalepsyIntraperitoneal (i.p.)0.32-3.2 mg/kgDose- and time-dependent reduction in catalepsy[7]

Experimental Protocols

1. Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a common method for inducing focal cerebral ischemia in rats to model stroke.

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure:

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]

    • The suture is left in place for a defined period (e.g., 90-120 minutes) to induce transient ischemia.[6] For permanent ischemia, the suture is left in place.

    • For reperfusion, the suture is withdrawn.

  • Drug Administration: this compound can be administered at various time points (before, during, or after MCAO) and through different routes (i.v., i.p., or p.o.) to assess its neuroprotective potential.

  • Outcome Assessment: Neurological deficit scores are evaluated at different time points post-MCAO. After a set period (e.g., 24 or 48 hours), the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

2. Quinolinic Acid-Induced Striatal Lesion Model

This protocol is used to model excitotoxic neurodegeneration.

  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

  • Surgical Procedure:

    • A burr hole is drilled in the skull over the striatum.

    • A microinjection cannula is lowered into the striatum at specific stereotaxic coordinates.

    • A solution of quinolinic acid is infused to induce an excitotoxic lesion.

  • Drug Administration: this compound is typically administered systemically (i.p. or p.o.) prior to the quinolinic acid infusion.

  • Outcome Assessment: After a survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological analysis to determine the extent of the striatal lesion.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to SDZ This compound SDZ->NMDA_R Blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow_MCAO start Start animal_prep Animal Preparation (Anesthesia, Temp. Control) start->animal_prep mcao_surgery MCAO Surgery (Suture Insertion) animal_prep->mcao_surgery drug_admin This compound or Vehicle Administration mcao_surgery->drug_admin reperfusion Reperfusion (Suture Removal) drug_admin->reperfusion neuro_assessment Neurological Assessment reperfusion->neuro_assessment tissue_processing Tissue Processing (Brain Slicing, TTC Staining) neuro_assessment->tissue_processing analysis Infarct Volume Analysis tissue_processing->analysis end End analysis->end

Caption: Experimental workflow for MCAO studies.

References

Stability of SDZ 220-581 in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of SDZ 220-581 in Dimethyl Sulfoxide (DMSO) at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in DMSO?

A1: As a solid, this compound should be stored at room temperature.[1][2] For solutions in DMSO, it is recommended to store them at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage, sealed and away from moisture.[3] While some suppliers state room temperature storage is acceptable for the solid form, long-term stability of DMSO solutions at room temperature is not well-established and can be compound-dependent.

Q2: How stable is this compound in DMSO at room temperature based on available data?

Q3: What factors can influence the stability of this compound in a DMSO solution?

A3: Several factors can affect the stability of compounds, including this compound, in DMSO:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can lead to hydrolysis of susceptible functional groups.[6][7]

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of the compound.[6][7]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.

  • pH of the DMSO: Although DMSO is aprotic, impurities or absorbed water can affect the microsolvation environment.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially degrade compounds, although some studies suggest minimal impact for many molecules.[6][7][8][9]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][11] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the excitatory neurotransmitter glutamate.[10]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions in DMSO.

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound in the DMSO stock solution.1. Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment.2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and moisture absorption.3. Perform a stability study of your stock solution under your specific storage conditions (see Experimental Protocol below).
Lower than expected potency in assays. The actual concentration of the active compound is lower than the nominal concentration due to degradation.1. Verify the concentration and purity of your this compound stock solution using an analytical method like HPLC-UV or LC-MS.2. If degradation is confirmed, prepare a fresh stock solution.
Precipitate observed in the DMSO stock solution upon thawing. The compound may have limited solubility at lower temperatures, or the concentration may be too high.1. Gently warm the solution (e.g., to 37°C) and vortex to redissolve the compound.2. If precipitation persists, consider preparing a less concentrated stock solution.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO by LC-MS

This protocol provides a framework for determining the stability of this compound in DMSO under specific storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • Internal standard (a stable, non-reactive compound with similar chromatographic properties)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Amber glass or polypropylene vials with screw caps

Equipment:

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

  • Incubator or oven for controlled temperature storage

  • HPLC or UHPLC system with a UV detector and coupled to a mass spectrometer (MS)

Procedure:

  • Preparation of Stock Solutions:

    • This compound Stock Solution (e.g., 10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to the desired concentration. Vortex thoroughly to ensure complete dissolution.

    • Internal Standard (IS) Stock Solution (e.g., 10 mM): Prepare a stock solution of the internal standard in DMSO.

  • Sample Preparation for Stability Study:

    • Time Zero (T0) Sample:

      • In a clean vial, mix a known aliquot of the this compound stock solution with an equal volume of the IS stock solution.

      • Dilute this mixture with a suitable solvent (e.g., 50:50 ACN:Water with 0.1% FA) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM).

      • This sample represents 100% compound integrity at the start of the experiment.

    • Incubation Samples:

      • Aliquot the this compound stock solution into multiple vials, one for each time point and condition to be tested (e.g., room temperature, 4°C, -20°C).

  • Incubation and Sampling:

    • Store the incubation samples under the desired conditions.

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting to the final analytical concentration.

  • LC-MS Analysis:

    • Analyze all samples using a validated LC-MS method capable of separating this compound from potential degradants and the internal standard.

  • Data Analysis:

    • For each time point, determine the peak area of this compound and the internal standard from the chromatogram.

    • Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.

    • Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.

    • Plot the % Remaining against time to visualize the degradation profile.

Visualizations

Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates SDZ_220_581 This compound SDZ_220_581->NMDA_Receptor Inhibits Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) Ca_Influx->Downstream_Signaling Initiates

Caption: Mechanism of action of this compound as a competitive NMDA receptor antagonist.

Experimental_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage & Sampling cluster_analysis 3. Analysis Prep_Stock Prepare 10 mM this compound and Internal Standard Stocks in DMSO Prep_T0 Prepare T0 Sample (SDZ + IS, dilute for analysis) Prep_Stock->Prep_T0 Aliquot Aliquot SDZ Stock for Each Time Point/Condition Prep_Stock->Aliquot Store Store Aliquots at Desired Temperatures (e.g., RT, 4°C, -20°C) Aliquot->Store Sample At Each Time Point, Prepare Sample for Analysis (add IS, dilute) Store->Sample LCMS Analyze all Samples by LC-MS Sample->LCMS Data Calculate Peak Area Ratios and % Remaining vs. T0 LCMS->Data Plot Plot % Remaining vs. Time Data->Plot

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Troubleshooting inconsistent results with SDZ 220-581

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SDZ 220-581. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] It specifically binds to the glutamate recognition site on the NMDA receptor, preventing its activation by the excitatory neurotransmitter glutamate.[2] This action helps to mitigate glutamate-induced neurotoxicity and stabilize neuronal activity.[2]

Q2: What are the common research applications for this compound?

A2: this compound is primarily used in preclinical research to investigate the role of NMDA receptors in various neurological processes and disorders. Key applications include studies on:

  • Anticonvulsant activity: It has been shown to protect against maximal electroshock seizures (MES) in animal models.[1][2]

  • Neuroprotection: It can prevent glutamate-mediated excitotoxicity, suggesting potential utility in studying neurodegenerative diseases.[2]

  • Sensorimotor gating: It is used to study prepulse inhibition (PPI), a model relevant to schizophrenia pathophysiology.[2][5]

Q3: How should this compound be stored?

A3: Proper storage is crucial for maintaining the stability and activity of this compound.

  • Powder: Store at -20°C.[2]

  • Solutions: Store at -80°C.[2] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from preparation and storage to experimental design. This guide addresses common issues and provides potential solutions.

Problem 1: Reduced or No Compound Activity

Possible Causes:

  • Improper Storage: The compound may have degraded due to incorrect storage temperatures.

  • Incorrect Solvent or Preparation: The compound may not be fully dissolved, leading to a lower effective concentration.

  • Age of Solution: Working solutions, especially for in vivo experiments, may not be stable over time.

Solutions:

  • Verify Storage Conditions: Ensure the powdered compound is stored at -20°C and stock solutions at -80°C.[2]

  • Use Recommended Solvents: For a 2.5 mg/mL stock solution, DMSO is recommended.[1][2] For working solutions, specific protocols involving solvents like PEG300, Tween-80, and saline are available.[1]

  • Fresh Preparation: Always prepare fresh working solutions for in vivo experiments on the day of the experiment.[1]

  • Aid Dissolution: If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]

Problem 2: High Variability in Animal Behavioral Studies

Possible Causes:

  • Differential Effects of NMDA Antagonists: Different NMDA receptor antagonists can produce varied and even opposite behavioral effects.[6] Direct comparison of results without considering the specific antagonist used can lead to apparent inconsistencies.

  • Dose-Dependent Effects: The behavioral effects of this compound can be dose-dependent.[6]

  • Route of Administration: The compound is orally active, but different administration routes may lead to varied pharmacokinetic profiles.[1][3]

Solutions:

  • Consistent Comparator Compounds: When comparing the effects of this compound to other NMDA antagonists, ensure the chosen compounds have a similar mechanism of action and expected behavioral profile.

  • Dose-Response Curve: Perform a dose-response study to determine the optimal concentration for your specific experimental model.

  • Consistent Administration Route: Use the same route of administration throughout your experiments to ensure consistent exposure.

Problem 3: Conflicting Preclinical and Clinical Outcomes

It is important to note that conflicting results between preclinical and clinical studies are a known challenge in the development of NMDA receptor antagonists.[7][8] This can be due to the complexity of NMDA receptor subtypes and differences in their physiological functions between animal models and humans.[7][8]

Experimental Protocols

Preparation of Working Solutions for In Vivo Studies

The following table summarizes a common protocol for preparing a 2.5 mg/mL working solution of this compound.[1]

StepComponentVolume (for 1 mL total)Instructions
1DMSO stock solution (25.0 mg/mL)100 µLStart with the concentrated stock solution.
2PEG300400 µLAdd to the DMSO stock and mix evenly.
3Tween-8050 µLAdd and mix evenly.
4Saline450 µLAdd to adjust the final volume to 1 mL.

Note: This protocol yields a clear solution. If precipitation occurs, gentle heating and/or sonication can be used.[1]

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for In Vivo Studies cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_stock Prepare 25 mg/mL Stock in DMSO prep_work Prepare Fresh Working Solution prep_stock->prep_work administer Administer to Animal Model prep_work->administer observe Behavioral Observation administer->observe collect Collect Data observe->collect analyze Statistical Analysis collect->analyze

Caption: A typical experimental workflow for in vivo studies using this compound.

signaling_pathway Mechanism of Action of this compound glutamate Glutamate nmda NMDA Receptor glutamate->nmda Binds & Activates sdz This compound sdz->nmda Competitively Binds & Blocks channel Ion Channel nmda->channel Opens effect Neuronal Excitation channel->effect Leads to

Caption: this compound competitively antagonizes the NMDA receptor.

References

Optimizing SDZ 220-581 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SDZ 220-581. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists optimize the use of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by glutamate.[1] This inhibitory action blocks the influx of calcium ions that would normally occur upon receptor activation, mitigating glutamate-induced excitotoxicity and modulating synaptic plasticity.[1]

Q2: What are the common in vitro applications for this compound?

Given its specific mechanism, this compound is primarily used in neuroscience research. Common in vitro applications include:

  • Investigating mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

  • Studying the role of NMDA receptors in neuronal cell death and neuroprotection assays.[1]

  • Modulating neuronal activity in cultured cells or brain slices. One study, for example, used concentrations of 20-80 μM to induce depotentiation at synapses in hippocampal slices.[3]

  • Serving as a selective antagonist to isolate the function of other glutamate receptor subtypes.

Q3: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are critical for experimental success. Due to its limited aqueous solubility, a two-step dilution process is recommended. Please refer to the detailed protocol for preparing stock solutions provided below. For storage, powdered this compound should be stored at room temperature. Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4]

Compound Data & Properties

Physical and Pharmacological Properties
PropertyValueSource
Molecular Weight 369.74 g/mol
Formula C₁₆H₁₇ClNO₅P
CAS Number 174575-17-8
Target NMDA Receptor[1]
Mechanism Competitive Antagonist[1][2]
Binding Affinity (pKi) 7.7[1][2]
Solubility Specifications
SolventConcentrationCommentsSource
DMSO Up to 25 mMGentle warming is recommended.
DMSO 5 mg/mL (~12.3 mM)Ultrasonic and warming may be needed.[4][5]
1.1 eq. NaOH Up to 100 mM
Acetonitrile:Water (1:1) 0.1 - 1 mg/mLSlightly soluble.[6]
Water < 0.1 mg/mLConsidered insoluble.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous assay buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM). Use the molecular weight of 369.74 g/mol for calculations.

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of DMSO to the tube.

  • Dissolve Compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, gentle warming (up to 37°C) and sonication can be applied as needed.[4][5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Protocol 2: Determining Optimal Concentration via Dose-Response Assay

This general workflow helps establish the effective concentration range of this compound for your specific in vitro model.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO (Protocol 1) serial_dil Perform Serial Dilutions in Assay Medium prep_stock->serial_dil pilot Pilot Experiment: Test a Broad Logarithmic Range (e.g., 10 nM to 100 µM) serial_dil->pilot dose_response Dose-Response Experiment: Test 8-12 Concentrations Around Effective Range pilot->dose_response measure Measure Assay Endpoint (e.g., Calcium Influx, Cell Viability) dose_response->measure plot Plot Data and Calculate IC50/EC50 Value measure->plot

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Guide

Problem: My compound precipitated after dilution in my aqueous assay medium.

  • Cause: this compound has very low aqueous solubility.[5] The final concentration of DMSO in your medium may be too low to keep the compound dissolved.

  • Solution:

    • Check DMSO Concentration: Ensure the final concentration of DMSO in your assay medium does not exceed a level that is toxic to your cells (typically <0.5%), but is sufficient to maintain solubility.

    • Intermediate Dilution: Perform an intermediate dilution step. Dilute the high-concentration DMSO stock into a smaller volume of assay medium first before adding it to the final culture volume.

    • Warm the Medium: Gently warming the assay medium to 37°C before adding the compound can sometimes help.

    • Re-evaluate Stock Concentration: If precipitation persists, consider lowering the concentration of your initial DMSO stock solution.

Problem: I am not observing any antagonist effect in my NMDA receptor assay.

  • Cause: This could be due to several factors, including insufficient concentration, compound degradation, or issues with the assay itself.

  • Solution:

G start No Observed Effect q1 Is the concentration high enough? (e.g., >1 µM) start->q1 q2 Did the compound precipitate in the medium? q1->q2 Yes sol1 Increase concentration. Perform a dose-response curve. q1->sol1 No q3 Is your positive control (NMDA agonist) working? q2->q3 No sol2 Address solubility issues. (See precipitation guide). q2->sol2 Yes q4 Is the stock solution fresh and properly stored? q3->q4 Yes sol3 Troubleshoot agonist application and cell health. q3->sol3 No sol4 Prepare fresh stock solution. q4->sol4 No end Problem Resolved q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for addressing a lack of antagonist effect.

Problem: I am concerned about off-target effects.

  • Cause: While this compound is reported to be a selective NMDA receptor antagonist, high concentrations can potentially lead to non-specific effects in any assay.

  • Solution:

    • Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration that gives a maximal or near-maximal effect to minimize the risk of off-target activity.

    • Include Proper Controls: Use a negative control (vehicle only) and, if possible, a structurally different NMDA receptor antagonist to confirm that the observed effects are due to specific antagonism of the receptor.

    • Consult Literature: Research indicates this compound does not show effects in binding assays for dopamine, serotonin, and adenosine, suggesting high selectivity.[7]

Mechanism of Action Diagram

The diagram below illustrates how this compound competitively inhibits the NMDA receptor.

G cluster_channel NMDA Receptor cluster_ligands Extracellular Space receptor Ion Channel Pore Ca_in Ca²+ Influx (Blocked) receptor->Ca_in No Channel Opening glut_site Glutamate Binding Site glut_site->receptor gly_site Glycine Co-agonist Site gly_site->receptor glut Glutamate glut->glut_site Binding Prevented sdz This compound sdz->glut_site Competitive Antagonist Binding

Caption: this compound competitively blocks the glutamate binding site on NMDA receptors.

References

Long-term stability and storage of SDZ 220-581

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of SDZ 220-581 for researchers, scientists, and drug development professionals. The information is compiled from publicly available data and general best practices for pharmaceutical compound stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on information from various suppliers, the recommended storage conditions for solid this compound can vary. For long-term storage, a temperature of -20°C is advisable, particularly for the hydrochloride salt. For shorter periods, storage at 2-8°C or room temperature (10-25°C ) may be acceptable.[1][2] One supplier suggests a stability of at least one year, though the specific storage conditions to achieve this are not detailed.[3] It is crucial to refer to the certificate of analysis provided by your specific supplier for their recommendation.

Q2: How should I store solutions of this compound?

A2: There is currently no specific published data on the long-term stability of this compound in solution. As a general practice for phosphonic acid-containing compounds and NMDA receptor antagonists, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability in aqueous solutions can be pH-dependent. For critical applications, it is highly recommended to perform your own stability assessment of the solution under your experimental conditions.

Q3: What are the potential degradation pathways for this compound?

A3: Specific degradation pathways for this compound have not been publicly documented. However, based on its chemical structure—a biphenyl-substituted amino acid with a phosphonic acid group—potential degradation pathways could include:

  • Oxidation: The biphenyl ring system and the amino acid moiety could be susceptible to oxidation.

  • Hydrolysis: The phosphonic acid and carboxylic acid groups may be involved in hydrolytic degradation, particularly at extreme pH values.

  • Photodegradation: Aromatic systems can be sensitive to light, potentially leading to photodegradation.

Forced degradation studies are necessary to identify the actual degradation products and pathways.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

A4: Yes, inconsistent results can be a sign of compound degradation. If you suspect this, consider the following:

  • Age and storage of the solid compound: Has the compound been stored correctly and for how long?

  • Solution preparation and storage: Are you using freshly prepared solutions? If not, how have they been stored and for how long?

  • Experimental conditions: Could any of your experimental conditions (e.g., pH, temperature, exposure to light) be promoting degradation?

It is advisable to use a fresh vial of the compound and prepare new solutions to see if the inconsistency persists. A stability-indicating analytical method, such as HPLC, can be used to check the purity of your compound and solutions.

Data on Storage and Stability

The quantitative data on the long-term stability of this compound is limited. The following table summarizes the available information from various suppliers.

ParameterRecommended ConditionsSource
Storage Temperature (Solid) -20°C (long-term, hydrochloride salt)BioCrick
2-8°C (short-term, hydrochloride salt)BioCrick
10-25°C / Room TemperatureBiosynth, Fisher Scientific[1][2]
Stated Stability (Solid) ≥ 1 year (storage conditions not specified)Shimadzu Chemistry & Diagnostics[3]

Experimental Protocols

While specific, validated stability-indicating methods for this compound are not publicly available, a general approach for conducting a forced degradation study and developing an HPLC method is provided below. This should be adapted and validated for your specific experimental needs.

General Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer relevant to your experiments).

  • Apply Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions (a solid sample should also be stressed in parallel for thermal, photolytic, and humidity studies):

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid and solution at 80°C for 48 hours.

    • Photostability: Expose the solid and solution to light (ICH Q1B guideline recommendations) for a specified duration.

    • Neutral Hydrolysis: Reflux in water at 60°C for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a suitable analytical technique, typically HPLC with a UV or mass spectrometric detector.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

General Stability-Indicating HPLC Method

Objective: To quantify the amount of intact this compound and separate it from any degradation products.

Starting Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan) or mass spectrometry for higher specificity.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation prep_stock Prepare Stock Solution of this compound aliquot Aliquot for Different Stress Conditions prep_stock->aliquot acid Acid Hydrolysis aliquot->acid base Base Hydrolysis aliquot->base oxidation Oxidation aliquot->oxidation thermal Thermal Stress aliquot->thermal photo Photostability aliquot->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc compare Compare Chromatograms hplc->compare identify Identify Degradation Products compare->identify validate Validate Stability-Indicating Method (ICH Q2) identify->validate

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_guide Troubleshooting Guide for Inconsistent Results start Inconsistent Experimental Results check_compound Check Age and Storage of Solid this compound start->check_compound is_old Is the compound old or improperly stored? check_compound->is_old replace_compound Use a fresh vial of this compound is_old->replace_compound Yes check_solution Review Solution Preparation and Storage is_old->check_solution No end Problem Resolved replace_compound->end is_fresh Are you using freshly prepared solutions? check_solution->is_fresh prepare_fresh Prepare fresh solutions for each experiment is_fresh->prepare_fresh No check_conditions Evaluate Experimental Conditions (pH, temp, light) is_fresh->check_conditions Yes prepare_fresh->end harsh_conditions Are conditions known to cause degradation? check_conditions->harsh_conditions modify_conditions Modify experimental protocol to minimize degradation harsh_conditions->modify_conditions Yes run_hplc Analyze compound/solution purity via stability-indicating HPLC harsh_conditions->run_hplc No/Unsure modify_conditions->end run_hplc->end

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: SDZ 220-581 Dosage and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the competitive NMDA receptor antagonist, SDZ 220-581, in various mouse strains. The following information is intended to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by binding to the glutamate recognition site on the NMDA receptor complex, thereby preventing the binding of the endogenous agonist, glutamate, and inhibiting receptor activation.[1][2] This blockade of NMDA receptor-mediated ion flux has been shown to have neuroprotective and anticonvulsant effects.[1][2]

Q2: What is a general recommended starting dosage for this compound in mice?

A2: Based on published literature, a general starting dose for this compound in mice can range from 3.2 mg/kg to 32 mg/kg for oral administration in maximal electroshock (MES) seizure models.[1] For studies investigating sensorimotor gating (prepulse inhibition), doses around 5 mg/kg have been used.[3] In a study with Sp4 hypomorphic mice, a 10 mg/kg intraperitoneal (i.p.) dose was used to assess effects on locomotion. A subcutaneous (s.c.) dose of 2.5 mg/kg has been used in rats to study prepulse inhibition.[4] It is crucial to note that the optimal dose will depend on the specific mouse strain, the experimental model, and the route of administration. A pilot dose-response study is strongly recommended.

Q3: Are there known differences in this compound dosage requirements between different mouse strains (e.g., C57BL/6, BALB/c, DBA)?

A3: Direct comparative studies on this compound dosage across different common mouse strains are limited. However, it is well-established that various mouse strains can exhibit different responses to pharmacological agents due to genetic variations affecting drug metabolism, receptor expression, and baseline behaviors. For instance, studies have shown differences in the expression of NMDA receptor subunits, such as Grin1, Grin2a, and Grin2b, between C57BL/6 and 129Sv mouse strains. Such differences could potentially influence the efficacy and potency of an NMDA receptor antagonist like this compound. Therefore, it is highly probable that the optimal dosage of this compound will vary between strains.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is soluble in DMSO.[2] For in vivo administration, a stock solution in DMSO can be further diluted in a suitable vehicle. One suggested protocol for preparing a working solution involves adding a DMSO stock solution to a mixture of PEG300, Tween-80, and saline.[1] It is recommended to prepare fresh working solutions on the day of the experiment. If precipitation occurs, warming and/or sonication may help in dissolving the compound.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of expected pharmacological effect at a previously reported dose. Strain-Specific Differences: The mouse strain you are using may be less sensitive to this compound compared to the strain used in the cited literature.Conduct a pilot dose-response study in your specific mouse strain to determine the effective dose range. Start with the reported dose and include higher and lower concentrations.
Incorrect Drug Preparation or Administration: The compound may not be fully dissolved, or the administration technique (e.g., oral gavage, i.p. injection) may be inconsistent.Ensure the compound is completely dissolved in the vehicle. For oral gavage, verify proper placement of the gavage needle. For i.p. injections, ensure the injection is in the peritoneal cavity.
Route of Administration: The bioavailability of this compound can vary significantly with the route of administration (oral vs. i.p. vs. s.c.).If switching from a reported route of administration, a new dose-response curve should be established. Oral doses are often higher than parenteral doses to achieve similar systemic exposure.
High variability in experimental results between animals. Inconsistent Dosing: Inaccurate calculation of dose per body weight for each animal.Calculate the dose for each animal based on its most recent body weight. Ensure thorough mixing of the dosing solution before each administration.
Animal Stress: Improper handling or stressful administration procedures can influence behavioral and physiological readouts.Ensure all personnel are proficient in animal handling and administration techniques to minimize stress. Allow for an acclimatization period before the experiment.
Unexpected adverse effects or toxicity. Dose is too high for the specific mouse strain: Your mouse strain may be more sensitive to the toxic effects of this compound.Immediately lower the dose. Conduct a dose-finding study to identify the maximum tolerated dose (MTD) in your strain. Monitor animals closely for any signs of distress.
Vehicle Toxicity: The vehicle used for drug delivery may have its own toxic effects.Run a control group treated with the vehicle alone to assess any potential side effects of the vehicle.

Data Summary

Reported Dosages of this compound in Rodent Models
Animal Model Mouse Strain Dose Range Route of Administration Observed Effect Reference
Maximal Electroshock Seizure (MES)Male OF-l3.2 - 32 mg/kgOralDose-dependent protection against seizures[1]
Prepulse Inhibition (PPI)Mutant Mice5 mg/kgNot SpecifiedIncreased sensitivity compared to normal mice[3]
Locomotor ActivitySp4 hypomorphic (129S x Black Swiss background)10 mg/kgIntraperitoneal (i.p.)Increased locomotion compared to wildtype
Prepulse Inhibition (PPI)Rat2.5 mg/kgSubcutaneous (s.c.)Reduction in PPI[4]
Seizure ModelDBA/20.5 - 100 mg/kgSystemic (i.p., s.c., oral)Anticonvulsant effects

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is a general guideline and may require optimization.

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 25 mg/mL. Gentle warming and sonication can be used to aid dissolution.[1]

  • Prepare the vehicle: A common vehicle for oral administration consists of PEG300, Tween-80, and saline. For example, a vehicle can be prepared by mixing 40% PEG300, 5% Tween-80, and 55% saline.

  • Prepare the working solution: For a final dose of 10 mg/kg in a 25g mouse (requiring 0.25 mg of this compound), calculate the required volume of the stock solution. Dilute the stock solution in the prepared vehicle to the final desired concentration. Ensure the final volume for oral gavage is appropriate for the mouse's weight (typically 5-10 mL/kg).

  • Administration: Administer the solution using oral gavage. Ensure the animal is properly restrained and the gavage needle is correctly placed to avoid injury.

Intraperitoneal (i.p.) Injection Protocol
  • Prepare the dosing solution: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO to aid solubility) to the desired final concentration. The final injection volume should typically be 5-10 mL/kg.

  • Restrain the mouse: Gently restrain the mouse, exposing the abdomen.

  • Injection: Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs. Aspirate to ensure no fluid is drawn back, then slowly inject the solution.

  • Monitoring: Observe the animal for any signs of distress post-injection.

Visualizations

Signaling Pathway of this compound

SDZ_220_581_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds & activates SDZ This compound SDZ->NMDA_R competitively blocks Ion_Channel Ion Channel NMDA_R->Ion_Channel opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx allows Downstream Downstream Signaling (e.g., Synaptic Plasticity, Cell Survival) Ca_Influx->Downstream

Caption: Mechanism of action of this compound at the NMDA receptor.

Experimental Workflow for a Pilot Dose-Response Study

Pilot_Study_Workflow start Start: Define Mouse Strain and Experimental Model lit_review Literature Review for Starting Doses start->lit_review dose_selection Select 3-4 Doses (e.g., 1, 5, 10, 30 mg/kg) + Vehicle Control lit_review->dose_selection animal_prep Animal Acclimatization and Baseline Measurements dose_selection->animal_prep randomization Randomize Animals into Treatment Groups animal_prep->randomization administration Administer this compound or Vehicle via Chosen Route randomization->administration assessment Assess Pharmacological Endpoint at Pre-defined Time Points administration->assessment data_analysis Analyze Data (e.g., ANOVA, Dose-Response Curve) assessment->data_analysis dose_determination Determine Optimal Dose for Main Study data_analysis->dose_determination end Proceed to Main Experiment dose_determination->end

Caption: Recommended workflow for a pilot study to determine the optimal dose of this compound.

Logical Relationship for Dose Adjustment Considerations

Dose_Adjustment_Logic center_node Optimal this compound Dosage strain Mouse Strain (e.g., C57BL/6, BALB/c) center_node->strain model Experimental Model (e.g., Seizure, Behavior) center_node->model route Administration Route (e.g., Oral, IP) center_node->route endpoint Desired Pharmacological Effect center_node->endpoint

Caption: Key factors influencing the optimal dosage of this compound.

References

Technical Support Center: SDZ 220-581 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SDZ 220-581 in in vivo experiments, with a specific focus on addressing motor side effects.

Troubleshooting Guide: Motor Side Effects

This guide is designed to help you identify and address common motor-related side effects observed during in vivo studies with this compound.

Observed Issue Potential Cause Recommended Action
Hyperlocomotion/Increased Activity High dosage of this compound. At high doses, NMDA receptor antagonists can induce hyperlocomotion.[1]1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal motor side effects. 2. Lower the Dose: If hyperlocomotion is observed, consider reducing the dose of this compound in subsequent experiments. 3. Control for Genotype: Be aware that certain genetic backgrounds, such as in Sp4 hypomorphic mice, may exhibit exaggerated locomotor responses to this compound.[2]
Ataxia/Motor Incoordination Off-target effects or excessive NMDA receptor blockade affecting cerebellar function. Many NMDA receptor antagonists can cause disturbances in motor coordination.[3]1. Rotarod Test: Quantify motor coordination using the rotarod test. A decrease in the latency to fall indicates ataxia. 2. Dose Adjustment: Similar to hyperlocomotion, a dose reduction may alleviate ataxic effects. 3. Alternative NMDA Antagonist: If ataxia persists even at low effective doses, consider using an NMDA receptor antagonist with a different subtype selectivity.
Perseverative/Stereotyped Behaviors (e.g., circling) Disruption of normal motor patterns due to NMDA receptor antagonism. This has been observed with other NMDA antagonists like PCP.[4]1. Open Field Test: Analyze the pattern of movement in the open field test. Perseverative circling will be evident in the recorded track. 2. Behavioral Scoring: Implement a detailed behavioral scoring system to quantify the frequency and duration of stereotyped behaviors. 3. Environmental Enrichment: Ensure the testing environment is not overly stressful, as stress can sometimes exacerbate stereotyped behaviors.
Catalepsy (or reversal of induced catalepsy) Complex interaction with dopaminergic pathways. This compound has been shown to reverse haloperidol-induced catalepsy, suggesting an interaction with dopamine-regulated motor control.[5]1. Bar Test for Catalepsy: Use the bar test to assess for catalepsy or its reversal. Measure the time the animal maintains an externally imposed posture. 2. Co-administration Studies: If investigating interactions with the dopamine system, consider co-administration with dopamine agonists or antagonists to elucidate the mechanism.
Variable/Bidirectional Motor Effects The specific experimental context, including the animal's baseline activity level and the specific demands of the behavioral task, can influence the motor output.1. Thorough Baseline Assessment: Establish a stable baseline of motor activity for each animal before drug administration. 2. Consistent Experimental Conditions: Maintain consistent lighting, noise levels, and handling procedures across all experimental sessions. 3. Within-Subject Design: Whenever possible, use a within-subject experimental design to minimize inter-individual variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that could lead to motor side effects?

A1: this compound is a potent and competitive antagonist of the NMDA receptor. By blocking the action of glutamate at this receptor, it can disrupt normal excitatory neurotransmission in brain regions critical for motor control, such as the basal ganglia and cerebellum. This disruption can manifest as various motor side effects.

Q2: At what dose range are motor side effects of this compound typically observed in rodents?

A2: The dose at which motor side effects are observed can vary depending on the specific rodent species and strain, as well as the behavioral assay being used. However, studies have shown that higher doses are more likely to induce hyperlocomotion and other motor disturbances. For instance, doses of 0.5-5 mg/kg (s.c.) have been shown to produce hyperlocomotion in rats.[1] It is crucial to perform a dose-response study in your specific experimental model to identify the therapeutic window.

Q3: How can I differentiate between the intended therapeutic effects and unintended motor side effects of this compound?

A3: This requires a battery of behavioral tests. For example, if you are studying the anticonvulsant effects of this compound, you would use a specific seizure induction model. In parallel, you should assess motor function using tests like the open field (for locomotor activity), rotarod (for coordination), and observation for stereotyped behaviors. This allows you to identify a dose that provides the therapeutic benefit (e.g., seizure protection) without causing significant motor impairment.

Q4: Can the route of administration of this compound influence its motor side effects?

A4: Yes, the route of administration (e.g., intraperitoneal, subcutaneous, oral) will affect the pharmacokinetics of the drug, including its absorption, distribution, and peak concentration in the brain. This can, in turn, influence the onset, duration, and severity of motor side effects. It is important to be consistent with the route of administration throughout your study and to consider its potential impact on the observed behavioral outcomes.

Q5: Are there any known ways to mitigate the motor side effects of this compound while retaining its therapeutic efficacy?

A5: One potential strategy, if applicable to your research question, is to explore co-administration with other compounds. For example, if the motor side effects are linked to downstream effects on other neurotransmitter systems, a compound that stabilizes those systems might be beneficial. However, this would require careful investigation to avoid confounding your primary experimental outcomes. The most direct approach remains careful dose optimization.

Quantitative Data Summary

The following table summarizes quantitative data related to the in vivo effects of this compound, with a focus on motor-related outcomes.

Animal Model Dose Range Route of Administration Observed Motor Effect Reference
Rats0.5-5 mg/kgs.c.Hyperlocomotion[1]
Rats3 mg/kgi.p.Produced 76% PCP-lever selection in a drug discrimination task[1]
RatsHigh dosesNot specifiedDecreased performance in an operant task[1]
Rats0.32-3.2 mg/kgi.p.Dose- and time-dependently reversed haloperidol-induced catalepsy[5]
Sp4 hypomorphic miceNot specifiedi.p.Significantly more locomotion compared to wildtype mice[2]

Experimental Protocols

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Methodology:

  • Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone by software.

  • Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.

  • Procedure: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's movement for a set period (e.g., 10-20 minutes) using an automated video-tracking system.

  • Parameters Measured:

    • Total distance traveled (a measure of overall locomotor activity).

    • Time spent in the center versus the periphery (an indicator of anxiety-like behavior).

    • Rearing frequency (a measure of exploratory behavior).

    • Instances of stereotyped behaviors (e.g., circling).

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Rotarod Test for Motor Coordination and Balance

Objective: To assess motor coordination, balance, and motor learning.

Methodology:

  • Apparatus: A rotating rod, typically with adjustable speed and multiple lanes to test several animals simultaneously.

  • Training/Acclimation: Acclimate the animals to the apparatus by placing them on the stationary or slowly rotating rod for a short period before the test day. Some protocols include a brief training session.

  • Procedure: Place the animal on the rotating rod. The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod. The trial ends when the animal falls or after a predetermined cut-off time.

  • Trials: Typically, animals are given multiple trials with an inter-trial interval (e.g., 15 minutes).

  • Cleaning: Clean the rod between animals.

Bar Test for Catalepsy

Objective: To measure the degree of catalepsy (a state of immobility and failure to correct an imposed posture).

Methodology:

  • Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) above a flat surface.

  • Procedure: Gently place the animal's forepaws on the bar, with its hind paws remaining on the surface.

  • Data Collection: Start a stopwatch and measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture.

  • Cut-off Time: A maximum time is typically set (e.g., 180 seconds), after which the animal is returned to its home cage.

  • Testing Intervals: Catalepsy is often assessed at multiple time points after drug administration to determine the time course of the effect.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds & Activates SDZ_220_581 This compound SDZ_220_581->NMDA_Receptor Competitively Blocks Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Activates Motor_Output_Modulation Modulation of Motor Output Downstream_Signaling->Motor_Output_Modulation Leads to

Caption: NMDA Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (Vehicle or this compound) Animal_Acclimation->Drug_Administration Drug_Preparation This compound Preparation Drug_Preparation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Open Field, Rotarod) Drug_Administration->Behavioral_Testing Data_Collection Automated Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Experimental Workflow for In Vivo Motor Side Effect Assessment.

Troubleshooting_Logic cluster_yes observe_motor_effect Motor Side Effect Observed? is_dose_high Is the dose high? observe_motor_effect->is_dose_high Yes no_effect Continue with Current Protocol observe_motor_effect->no_effect No consider_genotype Consider Genotype and Strain is_dose_high->consider_genotype No reduce_dose Reduce Dose is_dose_high->reduce_dose Yes refine_protocol Refine Behavioral Protocol consider_genotype->refine_protocol is_effect_persistent Effect Persists? reduce_dose->is_effect_persistent refine_protocol->is_effect_persistent alternative_compound Consider Alternative Compound is_effect_persistent->alternative_compound Yes is_effect_persistent->no_effect No

References

Validation & Comparative

A Comparative Guide to SDZ 220-581 and MK-801 in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of neuroprotective agents, understanding the nuances of available compounds is critical. This guide provides a detailed comparison of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: SDZ 220-581 and MK-801 (Dizocilpine). While both have demonstrated neuroprotective properties, they differ significantly in their mechanism of action, which influences their efficacy and potential therapeutic applications.

At a Glance: Key Differences

FeatureThis compoundMK-801 (Dizocilpine)
Mechanism of Action Competitive NMDA receptor antagonistNon-competitive NMDA receptor antagonist (uncompetitive channel blocker)
Binding Site Glutamate binding site on the NMDA receptorPCP binding site within the NMDA receptor ion channel
Reported Neuroprotective Models Seizures, focal cerebral ischemia, quinolinic acid-induced neurotoxicity, Parkinson's disease modelsTraumatic brain injury, hypoglycemia, excitotoxicity, spinal cord ischemia, cerebral malaria
Administration Route in Studies Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.), Subcutaneous (s.c.)Intraperitoneal (i.p.), Intravenous (i.v.)

Mechanism of Action: A Tale of Two Antagonists

The fundamental difference between this compound and MK-801 lies in how they inhibit the NMDA receptor, a key player in excitatory neurotransmission and excitotoxicity.

This compound acts as a competitive antagonist . It directly competes with the neurotransmitter glutamate for its binding site on the NMDA receptor.[1][2][3][4][5][6] By occupying this site, this compound prevents glutamate from activating the receptor, thereby reducing the influx of calcium ions (Ca2+) that, in excess, triggers neuronal death pathways.

MK-801 , on the other hand, is a non-competitive antagonist , specifically an uncompetitive open-channel blocker. It does not compete with glutamate. Instead, it binds to a site within the ion channel of the NMDA receptor, known as the phencyclidine (PCP) site.[7][8] This binding event physically obstructs the flow of ions, effectively blocking the receptor's function even when glutamate is bound.

cluster_0 This compound (Competitive Antagonist) cluster_1 MK-801 (Non-competitive Antagonist) Glutamate Glutamate NMDA_Receptor_Binding_Site Glutamate Binding Site Glutamate->NMDA_Receptor_Binding_Site Binds & Activates SDZ_220_581 SDZ_220_581 SDZ_220_581->NMDA_Receptor_Binding_Site Competes & Blocks Glutamate_2 Glutamate NMDA_Receptor_Binding_Site_2 Glutamate Binding Site Glutamate_2->NMDA_Receptor_Binding_Site_2 Binds MK_801 MK_801 NMDA_Receptor_Channel Ion Channel (PCP Site) MK_801->NMDA_Receptor_Channel Blocks Channel

Mechanisms of NMDA Receptor Antagonism.

Neuroprotection Performance: A Summary of Preclinical Data

Direct comparative studies evaluating the neuroprotective efficacy of this compound and MK-801 under identical experimental conditions are limited. However, a wealth of data exists for each compound across various models of neuronal injury.

This compound: Quantitative Data from Preclinical Studies
ModelSpeciesAdministration Route & DoseKey Findings
Maximal Electroshock Seizures (MES)Mice & Rats10 mg/kg p.o.Full protection against seizures.[6]
Quinolinic Acid-induced Striatal LesionsRats3-15 mg/kg i.p. or 10-50 mg/kg p.o.Dose-dependent reduction in lesion extent.
Middle Cerebral Artery Occlusion (MCAO)Rats≥ 2 x 10 mg/kg p.o.20-30% protection when administered post-occlusion.
Haloperidol-induced CatalepsyRats0.32-3.2 mg/kg i.p.Dose- and time-dependent reduction in catalepsy.[2]
MK-801: Quantitative Data from Preclinical Studies
ModelSpeciesAdministration Route & DoseKey Findings
Traumatic Brain Injury (Weight-drop)Rats3 mg/kg i.p.Significantly improved neurological severity score at 48h.[9]
Traumatic Brain Injury (Weight-drop)Rats0.5, 2, 10 mg/kgMarkedly improved learning and memory; decreased caspase-3, OX-42, and nNOS positive cells.[10]
Hypoglycemic Brain DamageRats1.5-5.0 mg/kg i.v.Mitigated selective neuronal necrosis in the hippocampus and striatum.[7]
Quinolinic Acid-induced NeurotoxicityRats1-10 mg/kg i.p.Prevented neurodegeneration.[8]
Spinal Cord IschemiaRabbits1 mg/kg i.v.Significantly improved neurologic and histologic outcomes.

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of methodologies used in key studies for each compound.

Traumatic Brain Injury Model (MK-801)

This protocol is based on a weight-drop head injury model in rats.[10][11]

  • Animal Model: Male Sprague-Dawley rats (approx. 200g) are utilized.

  • Anesthesia: Animals are anesthetized prior to the procedure.

  • Injury Induction: A calibrated weight-drop device is used to induce a closed head injury over one of the cerebral hemispheres.

  • Drug Administration: MK-801 is dissolved in saline and administered intraperitoneally (i.p.) at varying doses (e.g., 0.5, 2, 10 mg/kg or a single bolus of 1, 3, or 10 mg/kg) at specific time points post-injury (e.g., 1 or 3 hours).[9][10]

  • Outcome Measures:

    • Neurological Assessment: A neurological severity score (NSS) is used to evaluate motor function and reflexes at various time points post-injury.[9]

    • Cognitive Assessment: The Morris water maze test is employed to assess learning and memory.[10][11]

    • Histological Analysis: Brain tissue is collected and analyzed for lesion size, neuronal apoptosis (e.g., caspase-3 expression), microglial activation (e.g., OX-42 staining), and neuronal nitric oxide synthase (nNOS) positive neurons.[10]

Start Start Anesthetize_Rat Anesthetize Rat Start->Anesthetize_Rat Induce_TBI Induce Traumatic Brain Injury (Weight-drop) Anesthetize_Rat->Induce_TBI Administer_MK801 Administer MK-801 (i.p.) Induce_TBI->Administer_MK801 Assess_Outcomes Assess Outcomes Administer_MK801->Assess_Outcomes Neurological_Scoring Neurological Scoring Assess_Outcomes->Neurological_Scoring Morris_Water_Maze Morris Water Maze Assess_Outcomes->Morris_Water_Maze Histology Histological Analysis Assess_Outcomes->Histology End End Neurological_Scoring->End Morris_Water_Maze->End Histology->End

Experimental Workflow for TBI Model with MK-801.
Middle Cerebral Artery Occlusion (MCAO) Model (this compound)

This protocol describes a model of focal cerebral ischemia in rats.

  • Animal Model: Male rats are typically used.

  • Anesthesia: Animals are anesthetized for the surgical procedure.

  • Occlusion Procedure: The middle cerebral artery is occluded, often using an intraluminal suture method, to induce focal ischemia.[12]

  • Drug Administration: this compound can be administered intravenously (i.v.) or orally (p.o.) before or after the MCAO.

  • Reperfusion: In some protocols, the suture is withdrawn after a specific period to allow for reperfusion.

  • Outcome Measures:

    • Infarct Size Measurement: Brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.

    • Neurological Deficit Scoring: A scoring system is used to assess motor and neurological deficits.

Signaling Pathways in Neuroprotection

The neuroprotective effects of NMDA receptor antagonists are mediated through the modulation of downstream signaling cascades.

MK-801 Signaling Pathway

MK-801's blockade of the NMDA receptor ion channel prevents the excessive influx of Ca2+. This has several downstream consequences that contribute to neuroprotection:

  • Inhibition of Pro-Apoptotic Pathways: MK-801 has been shown to inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways, when activated by excitotoxic insults, lead to the expression of pro-apoptotic proteins and ultimately, cell death.

  • Downregulation of Protein Kinase C (PKC) and MAPK: By reducing intracellular Ca2+ levels, MK-801 can downregulate the activation of PKC and other MAPK pathways, which are involved in neuroinflammatory processes.

  • Modulation of BDNF: Interestingly, MK-801 appears to have a dual role in regulating brain-derived neurotrophic factor (BDNF). It can prevent the acute, excessive increase in BDNF mRNA immediately following injury, which may be part of the excitotoxic cascade, while promoting a sustained increase in BDNF levels during the chronic phase, which supports neuronal survival and recovery.

Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx MK_801 MK_801 MK_801->NMDA_Receptor Blocks BDNF_Modulation BDNF Modulation MK_801->BDNF_Modulation Modulates PKC_MAPK PKC & MAPK Activation Ca_Influx->PKC_MAPK JNK_p38 JNK & p38 MAPK Activation Ca_Influx->JNK_p38 Neuroinflammation Neuroinflammation PKC_MAPK->Neuroinflammation Apoptosis Apoptosis JNK_p38->Apoptosis Neuroinflammation->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection Inhibited by MK-801 BDNF_Modulation->Neuroprotection

Simplified Signaling Pathway of MK-801 in Neuroprotection.
This compound Signaling Pathway

As a competitive antagonist, the primary mechanism of this compound is to prevent the initial activation of the NMDA receptor by glutamate. The downstream consequences are therefore broadly similar to those of MK-801, namely the prevention of excessive Ca2+ influx and the subsequent inhibition of excitotoxic cascades. However, specific studies detailing the differential effects of this compound on intracellular signaling pathways compared to non-competitive antagonists are less prevalent in the currently available literature. The primary neuroprotective effect stems from its ability to outcompete glutamate at its binding site, thus preventing the initiation of the excitotoxic cascade.

Conclusion

Both this compound and MK-801 are potent NMDA receptor antagonists with demonstrated neuroprotective effects in a variety of preclinical models. The choice between these two compounds in a research setting will likely depend on the specific scientific question being addressed. The competitive nature of this compound may offer a different pharmacological profile compared to the non-competitive, use-dependent channel blockade of MK-801. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these two important research tools in the field of neuroprotection.

References

SDZ 220-581: A Comparative Guide to a Potent Competitive NMDA Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SDZ 220-581 with other notable competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The data presented herein is curated from various scientific publications to facilitate an objective evaluation of their performance based on experimental data.

Introduction to Competitive NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] However, their overactivation can lead to excitotoxicity, a key factor in the pathophysiology of several neurological disorders. Competitive NMDA receptor antagonists act by binding to the glutamate recognition site on the GluN2 subunit, thereby preventing channel activation and the subsequent influx of Ca2+.[2][3] This mechanism offers a therapeutic window for conditions associated with excessive glutamatergic transmission.

Comparative Analysis of In Vitro Binding Affinities

The affinity of a competitive antagonist for the NMDA receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. The following table summarizes the binding affinities of this compound and other prominent competitive NMDA antagonists.

CompoundRadioligandTissue SourceAssay MethodKi (nM)IC50 (nM)Reference
This compound [3H]CGP 39653Rat Cortical SynaptosomesRadioligand BindingpKi = 7.7-N/A
CGS 19755 [3H]CGS 19755Rat Brain MembranesCentrifugation9 and 200100[4]
CGP 37849 [3H]CPPRat Brain PSDRadioligand Binding35-[5]
CGP 39551 [3H]CPPRat Brain PSDRadioligand BindingWeaker than CGP 37849-[5]

pKi is the negative logarithm of the Ki value. A pKi of 7.7 corresponds to a Ki of approximately 20 nM. PSD: Postsynaptic Density

In Vivo Potency and Pharmacokinetics

The therapeutic potential of a competitive NMDA antagonist is highly dependent on its in vivo efficacy and pharmacokinetic properties, particularly its ability to cross the blood-brain barrier and its oral bioavailability.

CompoundAnimal ModelAssayRoute of AdministrationED50 (mg/kg)Oral BioavailabilityReference
This compound Mice & RatsMaximal Electroshock Seizure (MES)Oral< 3.2Orally ActiveN/A
CGS 19755 MiceSound-induced Seizuresi.p.0.1 mmol/kgPoor[6]
CGP 37849 MiceMaximal Electroshock Seizure (MES)Oral21Orally Active[7]
CGP 39551 MiceMaximal Electroshock Seizure (MES)Oral4Orally Active (prodrug)[7]

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex homogenates. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed to remove endogenous ligands.[8]

  • Incubation: A fixed concentration of a radiolabeled competitive NMDA antagonist (e.g., [3H]CGP 39653 or [3H]CGS 19755) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[4][9]

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[8][10]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To functionally assess the inhibitory effect of a competitive antagonist on NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Primary neuronal cultures or cell lines expressing recombinant NMDA receptors (e.g., HEK293 cells) are used.[2]

  • Recording Configuration: The whole-cell patch-clamp technique is employed to record ion currents from a single cell. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.[11]

  • NMDA Receptor Activation: NMDA receptors are activated by the application of glutamate and a co-agonist (glycine or D-serine) to the extracellular solution.

  • Antagonist Application: The competitive antagonist is applied to the bath solution at various concentrations, and the reduction in the amplitude of the NMDA receptor-mediated current is measured.

  • Data Analysis: The concentration-response curve for the antagonist is plotted to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal NMDA receptor current.

Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 NMDA Receptor Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine / D-Serine Glycine->NMDAR:gly Binds Antagonist Competitive Antagonist Antagonist->NMDAR:glu Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling Cascades Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

NMDA Receptor Signaling and Competitive Antagonism.

Experimental_Workflow cluster_pretreatment Pre-treatment Phase cluster_challenge Challenge Phase cluster_observation Observation & Analysis Animal_Model Rodent Model (e.g., Mouse, Rat) Compound_Admin Oral or IP Administration of Test Compound Animal_Model->Compound_Admin Seizure_Induction Induction of Seizures (e.g., MES, Auditory Stimulus) Compound_Admin->Seizure_Induction Behavioral_Obs Observation of Seizure Activity (e.g., Tonic Hindlimb Extension) Seizure_Induction->Behavioral_Obs Data_Analysis Determination of ED50 Behavioral_Obs->Data_Analysis

References

A Comparative Analysis of the Efficacy of SDZ 220-581 and Non-Competitive NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, SDZ 220-581, with prominent non-competitive antagonists such as MK-801 (Dizocilpine), Ketamine, and Phencyclidine (PCP). This document synthesizes preclinical efficacy data from various experimental models, details the methodologies of these key experiments, and presents visual representations of relevant biological pathways and experimental workflows.

Mechanism of Action: A Tale of Two Antagonisms

The fundamental difference between this compound and non-competitive antagonists lies in their interaction with the NMDA receptor. This compound is a competitive antagonist, meaning it binds to the glutamate recognition site on the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from activating the receptor.[1][2] This action is surmountable, as increasing the concentration of glutamate can displace this compound and restore receptor function.

In contrast, non-competitive antagonists, such as MK-801, ketamine, and PCP, bind to a site within the ion channel of the NMDA receptor, known as the "PCP site".[3][4] Their binding is not dependent on glutamate concentration and effectively blocks the flow of ions through the channel, even when glutamate and its co-agonist glycine are bound to the receptor. This results in an insurmountable block of receptor function.[3]

cluster_receptor NMDA Receptor cluster_antagonists Antagonists Glutamate_Site Glutamate Site Ion_Channel Ion Channel (PCP Site) Glutamate_Site->Ion_Channel Activates Ca_ion Ca²+ Influx Ion_Channel->Ca_ion Allows Blocked_Ca_ion Blocked Ca²+ Influx Ion_Channel->Blocked_Ca_ion Glycine_Site Glycine Site Glycine_Site->Ion_Channel Co-activates SDZ This compound (Competitive) SDZ->Glutamate_Site Blocks NonComp Non-Competitive (e.g., MK-801, Ketamine, PCP) NonComp->Ion_Channel Blocks Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds

NMDA Receptor Antagonism Mechanisms

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data comparing the in vivo efficacy of this compound with non-competitive antagonists in various preclinical models. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.

Anticonvulsant Activity (Maximal Electroshock Seizure Test)

The Maximal Electroshock (MES) test is a widely used preclinical model to assess the anticonvulsant properties of drugs, particularly against generalized tonic-clonic seizures.

CompoundSpeciesRoute of AdministrationED₅₀ (mg/kg)Reference
This compound MiceOral< 3.2
This compound Rats & MiceOral10 (full protection)[1][5]
MK-801 MiceIntraperitoneal0.17
Ketamine MiceIntraperitoneal58
Phencyclidine (PCP) RatsIntraperitonealDose-dependent protection

Note: ED₅₀ represents the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. The data for this compound often refers to a dose providing full protection rather than a calculated ED₅₀.

Reversal of Haloperidol-Induced Catalepsy

This model assesses the potential of a compound to alleviate drug-induced motor rigidity, a model relevant to Parkinson's disease and the extrapyramidal side effects of antipsychotics.

CompoundSpeciesRoute of AdministrationPotency RankingReference
MK-801 RatsIntraperitoneal1[6]
This compound RatsIntraperitoneal2[6]

Note: A lower number in the potency ranking indicates a greater ability to reverse catalepsy at a lower dose.

PCP-Like Discriminative Stimulus Effects

This assay evaluates the extent to which a test compound produces subjective effects similar to phencyclidine (PCP), a measure of potential psychotomimetic activity.

CompoundSpeciesRoute of AdministrationED₅₀ (mg/kg) for PCP-lever selectionReference
MK-801 RatsIntraperitoneal0.045
This compound RatsIntraperitoneal2

Note: A lower ED₅₀ indicates a greater potency in producing PCP-like effects.

Detailed Experimental Protocols

Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Apparatus:

  • An electroshock device capable of delivering a constant current.

  • Corneal or auricular electrodes.

  • A restraining device for the animal.

Procedure:

  • Animal Preparation: Male albino mice or rats are typically used. Animals are acclimatized to the laboratory environment before the experiment.

  • Drug Administration: The test compound (e.g., this compound, MK-801, ketamine, or PCP) or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses to different groups of animals.

  • Pre-treatment Time: A specific pre-treatment time is allowed to elapse to ensure the drug has reached its peak effect. This time is often determined in preliminary studies.

  • Induction of Seizure: A drop of saline or a local anesthetic is applied to the animal's corneas to ensure good electrical contact and minimize discomfort. The electrodes are then placed on the corneas (or ears).

  • Stimulation: A suprathreshold electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered.

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure. The abolition of this phase is considered a positive indication of anticonvulsant activity.

  • Data Analysis: The number of animals protected from tonic hindlimb extension in each dose group is recorded, and the ED₅₀ is calculated using appropriate statistical methods (e.g., probit analysis).

A Animal Acclimatization B Drug Administration (Test Compound or Vehicle) A->B C Pre-treatment Interval B->C D Application of Electrodes C->D E Electrical Stimulation D->E F Observation of Seizure Endpoint (Tonic Hindlimb Extension) E->F G Data Analysis (ED₅₀ Calculation) F->G

Maximal Electroshock (MES) Test Workflow
Haloperidol-Induced Catalepsy in Rats

Objective: To assess the ability of a compound to reverse drug-induced catalepsy.

Apparatus:

  • A horizontal bar raised a few centimeters from a flat surface.

  • A stopwatch.

Procedure:

  • Animal Preparation: Male rats are used and acclimatized to the testing environment.

  • Induction of Catalepsy: Haloperidol (e.g., 1.0 mg/kg, s.c.) is administered to induce a cataleptic state.

  • Drug Administration: The test compound (e.g., this compound or MK-801) or vehicle is administered at a specified time after haloperidol injection.

  • Catalepsy Assessment: At predetermined time points, the rat's forepaws are gently placed on the elevated horizontal bar.

  • Measurement: The latency to remove both forepaws from the bar is measured with a stopwatch, up to a maximum cut-off time (e.g., 180 seconds). A longer latency indicates a greater degree of catalepsy.

  • Data Analysis: The duration of catalepsy is compared between the vehicle-treated and drug-treated groups to determine if the test compound significantly reduces the cataleptic state.

PCP Drug Discrimination in Rats

Objective: To determine if a test compound produces subjective effects similar to phencyclidine (PCP).

Apparatus:

  • Standard operant conditioning chambers equipped with two levers and a mechanism for delivering a reinforcer (e.g., food pellets).

Procedure:

  • Training Phase:

    • Rats are first trained to press a lever to receive a food reward.

    • They are then trained to discriminate between an injection of PCP (the training drug) and a saline injection.

    • On days when PCP is administered, responses on one lever (the "drug lever") are reinforced.

    • On days when saline is administered, responses on the other lever (the "saline lever") are reinforced.

    • Training continues until the rats reliably press the correct lever based on the injection they received.

  • Testing Phase:

    • Once the discrimination is learned, test sessions are conducted.

    • Various doses of the test compound (e.g., this compound or MK-801) are administered.

    • The percentage of responses on the "drug lever" is measured.

  • Data Analysis:

    • If a test compound produces a dose-dependent increase in responding on the "drug lever," it is considered to have PCP-like discriminative stimulus effects.

    • The ED₅₀ for producing these effects is calculated.

cluster_training Training cluster_testing Testing PCP_inj PCP Injection Drug_lever Press 'Drug' Lever PCP_inj->Drug_lever Cue Saline_inj Saline Injection Saline_lever Press 'Saline' Lever Saline_inj->Saline_lever Cue Reinforcement Food Reward Drug_lever->Reinforcement Saline_lever->Reinforcement Test_inj Test Compound Injection (e.g., this compound) Response Lever Press Response Test_inj->Response Measure % Drug Lever Selection Response->Measure

Drug Discrimination Paradigm Logic

Concluding Remarks

This guide provides a comparative overview of the efficacy of the competitive NMDA receptor antagonist this compound and several non-competitive antagonists. The available data suggests that while both classes of compounds exhibit efficacy in preclinical models of neurological disorders, their potency and pharmacological profiles can differ significantly. Non-competitive antagonists like MK-801 often demonstrate higher potency in in vivo assays. However, the distinct mechanisms of action—competitive versus non-competitive antagonism—may have important implications for their therapeutic windows and side-effect profiles.[3] The choice of antagonist for further research and development will depend on the specific therapeutic indication and the desired pharmacological profile. The detailed experimental protocols provided herein should aid researchers in designing and interpreting studies aimed at further elucidating the therapeutic potential of these compounds.

References

Validating the NMDA Receptor Selectivity of SDZ 220-581: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the NMDA receptor antagonist SDZ 220-581 with other alternatives, supported by experimental data. The focus is on validating its selectivity for the NMDA receptor, a critical aspect for its use as a specific pharmacological tool in research and drug development.

Executive Summary

This compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Experimental data confirms its high affinity for the NMDA receptor, with a reported pKi value of 7.7.[2] In vivo studies demonstrate its central nervous system activity following oral administration. While comprehensive public data on its binding affinity across a wide panel of other receptors is limited, available information suggests a high degree of selectivity for the NMDA receptor over other glutamate receptor subtypes and non-related receptors. This guide synthesizes the available data to provide a clear comparison of this compound's performance and outlines the experimental protocols used for its validation.

Comparative Selectivity Profile

To contextualize the selectivity of this compound, the following table summarizes its binding affinity for the NMDA receptor in comparison to other well-known NMDA receptor antagonists and the affinities of a non-NMDA antagonist for its respective receptors.

CompoundTarget ReceptorBinding Affinity (pKi)Alternative Ligands and their Affinities (IC50)
This compound NMDA Receptor 7.7
(+)-MK 801NMDA Receptor-Ki of 30.5 nM
MemantineNMDA Receptor-Ki of 6.0 +/- 0.7 μM
KetamineNMDA Receptor-Binds to muscarinic, monoaminergic, and opioid receptors
CNQXAMPA/Kainate Receptors-IC50 of 0.3 µM (AMPA), 1.5 µM (Kainate), 25 µM (NMDA)
Ifenprodil tartrateNMDA Receptor (NR2B subunit)-IC50 of 0.34 µM

Experimental Protocols

The validation of this compound's selectivity relies on established in vitro pharmacological assays. The primary methods cited in the literature are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand that is known to bind to the target receptor. The ability of the test compound (in this case, this compound) to displace the radioligand is measured, from which its binding affinity (Ki) can be calculated.

Protocol: [3H]CGP 39653 Binding Assay for NMDA Receptor Affinity

This protocol is based on the methods used for characterizing competitive NMDA receptor antagonists.

  • Tissue Preparation: Rat brain tissue, typically the cerebral cortex, is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which contain the NMDA receptors. The membranes are washed multiple times to remove endogenous ligands.

  • Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand, [3H]CGP 39653 (a selective NMDA receptor antagonist), and varying concentrations of the test compound, this compound.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]CGP 39653 (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

To determine selectivity, similar binding assays would be performed for other receptor types (e.g., AMPA, kainate, dopamine, serotonin receptors) using their respective selective radioligands. A high Ki value for these other receptors compared to the NMDA receptor indicates selectivity.

Electrophysiological Assays

Electrophysiological techniques, such as brain slice recordings, provide a functional measure of a compound's antagonist activity. These experiments assess the ability of the compound to inhibit the physiological response of neurons to the activation of a specific receptor.

Protocol: Rat Cortical Wedge Preparation

This ex vivo method allows for the functional assessment of NMDA receptor antagonism.

  • Slice Preparation: Thin slices of rat cerebral cortex are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution.

  • Recording: An extracellular recording electrode is placed in the cortical slice to measure the field excitatory postsynaptic potentials (fEPSPs), which are a measure of synaptic activity.

  • Agonist Application: The NMDA receptor agonist, NMDA, is applied to the slice, which causes a depolarization that is measured as an increase in the fEPSP.

  • Antagonist Application: this compound is then co-applied with NMDA at various concentrations.

  • Data Analysis: The concentration of this compound that causes a 50% reduction in the NMDA-induced depolarization (IC50) is determined. This provides a functional measure of its potency as an NMDA receptor antagonist.

To assess selectivity, the same protocol would be followed using agonists for other glutamate receptors, such as AMPA or kainate. A significantly higher IC50 value for inhibiting AMPA- or kainate-induced depolarizations would confirm the selectivity of this compound for the NMDA receptor.

Visualizations

Experimental Workflow for Determining NMDA Receptor Selectivity

G cluster_0 In Vitro Selectivity Validation cluster_1 Radioligand Binding Assays cluster_2 Functional Assays prep Membrane Preparation (e.g., Rat Brain Cortex) nmda_binding NMDA Receptor Binding ([3H]CGP 39653) prep->nmda_binding other_binding Other Receptor Binding (e.g., [3H]AMPA, [3H]Kainate) prep->other_binding nmda_func NMDA-induced Depolarization (Rat Cortical Wedge) prep->nmda_func other_func AMPA/Kainate-induced Depolarization prep->other_func analysis Data Analysis (IC50/Ki Determination) nmda_binding->analysis other_binding->analysis nmda_func->analysis other_func->analysis conclusion Selectivity Profile (High affinity for NMDA, low for others) analysis->conclusion

Caption: Workflow for validating the NMDA receptor selectivity of a compound.

Mechanism of Competitive Antagonism at the NMDA Receptor

G cluster_0 NMDA Receptor cluster_1 Result receptor NMDA Receptor (Ligand Binding Domain) channel Ion Channel (Closed) no_activation No Receptor Activation No Ion Influx receptor->no_activation Prevents glutamate Glutamate (Agonist) glutamate->receptor Binds sdz This compound (Competitive Antagonist) sdz->receptor Blocks Binding

Caption: Competitive antagonism of the NMDA receptor by this compound.

References

Comparative Analysis of SDZ 220-581 and CGS 19755: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two potent, competitive N-methyl-D-aspartate (NMDA) receptor antagonists: SDZ 220-581 and CGS 19755 (also known as Selfotel). Both compounds have been instrumental in preclinical research for understanding the role of the NMDA receptor in various physiological and pathological processes, including epilepsy, neurodegeneration, and psychosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.

Mechanism of Action

Both this compound and CGS 19755 are competitive antagonists at the glutamate binding site of the NMDA receptor.[1][2][3] By competing with the endogenous agonist glutamate, they prevent the opening of the ion channel, thereby inhibiting the influx of Ca2+ and Na+ ions. This action blocks the excitatory signaling cascade mediated by the NMDA receptor, which is crucial for synaptic plasticity but can also lead to excitotoxicity when overactivated.

Binding Affinity and Potency

Direct comparative binding affinity studies under identical conditions are limited in the available literature. However, individual studies provide insights into their high affinity for the NMDA receptor.

This compound is consistently reported as a highly potent antagonist with a pKi value of 7.7, indicating a high affinity for the NMDA receptor.[3] CGS 19755 is also a potent antagonist, with studies reporting Kd values in the nanomolar range. For instance, saturation binding experiments using [3H]-CGS 19755 have shown two distinct binding components with Kd values of 9 nM and 200 nM.[4] Another study reported an IC50 value of 100 nM for CGS 19755 in inhibiting [3H]-CGS 19755 binding.[4]

Table 1: Comparative Binding Affinity Data

CompoundParameterValueReference
This compoundpKi7.7[3]
CGS 19755Kd9 nM and 200 nM[4]
CGS 19755IC50100 nM[4]

In Vivo and In Vitro Efficacy: A Comparative Overview

Both compounds have demonstrated significant anticonvulsant and neuroprotective effects in various preclinical models. A notable distinction is the reported oral activity of this compound, a property not prominently associated with CGS 19755.[5]

Anticonvulsant Activity

Both this compound and CGS 19755 are effective in animal models of epilepsy, particularly the Maximal Electroshock Seizure (MES) test, which is a model for generalized tonic-clonic seizures.

Table 2: Comparative Anticonvulsant Activity

CompoundModelSpeciesRoute of AdministrationEffective Dose (ED50)Reference
This compoundMESMice & RatsOral10 mg/kg (full protection)[6]
CGS 19755Sound-induced seizuresDBA/2 Micei.p.~2 mg/kg[7]
Neuroprotective Effects

The neuroprotective properties of both compounds have been evaluated in models of excitotoxic neuronal injury, such as those induced by quinolinic acid or ischemia.

Table 3: Comparative Neuroprotective Activity

CompoundModelSpeciesKey FindingReference
This compoundQuinolinic acid-induced lesionsRatsDose-dependent protection[8]
CGS 19755Transient focal ischemiaCatsReduced injury volume[9]
Effects on Sensorimotor Gating (Prepulse Inhibition)

Prepulse inhibition (PPI) is a measure of sensorimotor gating that is often deficient in psychiatric disorders like schizophrenia. Both this compound and CGS 19755 have been shown to disrupt PPI, suggesting a role for the NMDA receptor in this process.

A direct comparative study demonstrated that both compounds robustly reduce PPI in rats.[3]

Table 4: Comparative Effects on Prepulse Inhibition (PPI)

CompoundSpeciesRoute of AdministrationDoseEffect on PPIReference
This compoundRats.c.2.5 mg/kgRobust reduction[3]
CGS 19755Rats.c.10 mg/kgRobust reduction[3]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by both this compound and CGS 19755 is the NMDA receptor-mediated glutamatergic transmission. By blocking this receptor, they prevent downstream events associated with excessive calcium influx, such as the activation of nitric oxide synthase, proteases, and endonucleases, which can lead to neuronal damage.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Glutamate Site) Glutamate->NMDA_R Binds to Antagonist This compound / CGS 19755 Antagonist->NMDA_R Blocks Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Figure 1: Mechanism of competitive NMDA receptor antagonism.

Experimental_Workflow cluster_anticonvulsant Anticonvulsant Activity cluster_neuroprotective Neuroprotective Activity cluster_behavioral Behavioral Effects MES_Test Maximal Electroshock Seizure (MES) Test MES_Endpoint Abolition of tonic hindlimb extension MES_Test->MES_Endpoint QA_Lesion Quinolinic Acid-Induced Striatal Lesion QA_Endpoint Reduction in lesion volume QA_Lesion->QA_Endpoint PPI_Test Prepulse Inhibition (PPI) Test PPI_Endpoint Reduction in startle response PPI_Test->PPI_Endpoint Animal_Model Rodent Model (Mouse/Rat) Drug_Admin Administer This compound or CGS 19755 Animal_Model->Drug_Admin Drug_Admin->MES_Test Drug_Admin->QA_Lesion Drug_Admin->PPI_Test

Figure 2: General experimental workflow for in vivo testing.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This model is used to evaluate the ability of a compound to prevent the spread of seizures.

  • Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically orally or intraperitoneally, at a predetermined time before the seizure induction.

  • Apparatus: An electroshock device capable of delivering a constant current.

  • Procedure:

    • Corneal electrodes are applied to the eyes of the animal, often after application of a local anesthetic and saline to ensure good electrical contact.

    • A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension component of the seizure, which indicates anticonvulsant activity.[2] The dose that protects 50% of the animals (ED50) is then calculated.

Quinolinic Acid-Induced Striatal Lesion

This is a model of excitotoxic neurodegeneration.

  • Animals: Adult male Sprague-Dawley rats are typically used.

  • Surgery:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • A cannula is implanted into the striatum at specific coordinates.

  • Drug Administration: The NMDA receptor antagonist or vehicle is administered systemically (e.g., intraperitoneally) prior to the quinolinic acid infusion.

  • Lesion Induction: A solution of quinolinic acid is infused directly into the striatum through the implanted cannula.

  • Endpoint: After a survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological or neurochemical analysis. The volume of the lesion is quantified to assess the neuroprotective effect of the compound.

Prepulse Inhibition (PPI) Test

This test measures sensorimotor gating.

  • Animals: Adult male Sprague-Dawley rats are commonly used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Drug Administration: The test compound or vehicle is administered subcutaneously at a specific time before the test session (e.g., 30 minutes for this compound, 45 minutes for CGS 19755).[3]

  • Procedure:

    • The animal is placed in the startle chamber for an acclimatization period with background white noise.

    • The test session consists of a series of trials presented in a pseudo-random order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weak, non-startling stimulus (the prepulse, e.g., 3-12 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

  • Endpoint: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

Conclusion

Both this compound and CGS 19755 are potent and selective competitive NMDA receptor antagonists that have been invaluable tools in neuroscience research. While both exhibit robust anticonvulsant, neuroprotective, and PPI-disruptive effects, a key differentiator appears to be the notable oral bioavailability of this compound. The choice between these compounds for future research will depend on the specific experimental paradigm, particularly the required route of administration and the desired pharmacokinetic profile. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their pharmacological profiles.

References

In Vivo Potency of SDZ 220-581: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vivo efficacy of the competitive NMDA receptor antagonist SDZ 220-581 in established preclinical models, benchmarked against other key antagonists. This guide provides researchers, scientists, and drug development professionals with a succinct yet comprehensive overview of comparative potency and experimental methodologies.

This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the role of NMDA receptors in various physiological and pathological processes.[1] This guide summarizes key in vivo data, comparing the potency of this compound with other notable NMDA receptor antagonists across several well-established behavioral and pharmacological models.

Comparative In Vivo Potency of NMDA Receptor Antagonists

The following table provides a summary of the in vivo potency of this compound in comparison to other NMDA receptor antagonists in key preclinical models.

ModelSpeciesAntagonistRoute of AdministrationEffective Dose/PotencyReference
Haloperidol-Induced Catalepsy RatMK-801i.p.More potent than this compound[2]
This compound i.p.0.32-3.2 mg/kg (dose-dependent reversal)[2]
SDZ EAA 494 (D-CPPene)i.p.Less potent than this compound[2]
SDZ EAB 515i.p.Less potent than SDZ EAA 494[2]
Prepulse Inhibition (PPI) Disruption RatThis compound s.c.0.5-5 mg/kg[3]
PCPs.c.0.5-2 mg/kg[3]
SDZ EAB-515i.p.1-30 mg/kg[3]
Ro 25-6981i.p.5-20 mg/kg[3]
PCP Drug Discrimination RatThis compound i.p.ED50 = 2.44 mg/kg (rate-decreasing effects)[3]
(+)MK-801i.p.ED50 = 0.045 mg/kg[4]
SDZ EAB-515i.p.ED50 = 23.48 mg/kg (PCP-lever responding)[3]
Ro 25-6981i.p.ED50 = 8.59 mg/kg (PCP-lever selection)[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate experimental replication and comparison.

Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol, and is often used to screen for drugs with potential anti-Parkinsonian effects.

Procedure:

  • Animals: Male Sprague-Dawley rats (200-250g) are typically used.[5]

  • Haloperidol Administration: Haloperidol is administered subcutaneously (s.c.) at a dose of 1.0 mg/kg.[2]

  • Antagonist Administration: Test compounds (e.g., this compound) are administered intraperitoneally (i.p.) at various doses.[2]

  • Catalepsy Assessment: Catalepsy is measured at multiple time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.[5][6] The "bar test" is commonly employed, where the rat's forepaws are placed on a horizontal bar (e.g., 1 cm diameter, 10 cm height).[5][7] The time the animal maintains this posture (latency to step down) is recorded, with a typical cut-off time of 120 or 180 seconds.[5][7]

Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents

PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders, and this model is used to screen for potential antipsychotic properties.

Procedure:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.[8]

  • Acclimation: Animals are individually placed in the chamber for an acclimation period (e.g., 5 minutes) with background white noise (e.g., 65-70 dB).[9][10]

  • Stimuli:

    • Pulse: A strong startling stimulus (e.g., 105-120 dB white noise for 20-40 ms).[9][10]

    • Prepulse: A weaker, non-startling stimulus (e.g., 73-90 dB pure tone or white noise for 10-20 ms) that precedes the pulse by a short interval (e.g., 100 ms).[8][9]

  • Trial Types: The session consists of different trial types presented in a pseudo-random order: pulse-alone trials, prepulse-plus-pulse trials, and no-stimulus trials (background noise only).[10]

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse+pulse trial / startle amplitude on pulse-alone trial)] x 100.[9]

Phencyclidine (PCP) Drug Discrimination in Rats

This operant conditioning paradigm is used to assess the subjective effects of drugs and their similarity to a known psychoactive compound, in this case, the non-competitive NMDA receptor antagonist PCP.

Procedure:

  • Apparatus: A standard two-lever operant conditioning chamber.[11]

  • Training: Rats are trained to press one lever after receiving an injection of PCP (e.g., 2 mg/kg, i.p.) and a second lever after receiving a saline injection to receive a food reward.[11][12] Training continues until they can reliably discriminate between the two conditions.

  • Testing: Once trained, the rats are administered a test compound (e.g., this compound) and the percentage of responses on the PCP-appropriate lever is measured.[3] Full substitution is typically considered when a high percentage of responses (e.g., >80%) are made on the PCP-associated lever.[3]

  • Data Analysis: The primary dependent variables are the percentage of responses on the PCP-correct lever and the overall response rate. The ED50 value represents the dose at which the test compound produces 50% of the maximum effect (e.g., PCP-lever selection or a decrease in response rate).[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and a typical workflow for in vivo behavioral testing.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ligand-gated ion channel) Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1/GluN3 subunits SDZ_220_581 This compound (Competitive Antagonist) SDZ_220_581->NMDA_Receptor Blocks Glutamate Binding Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Neuronal_Response Neuronal Response (LTP, LTD, etc.) Signaling_Cascades->Neuronal_Response InVivo_Workflow start Animal Acclimation drug_admin Drug Administration (Vehicle or Antagonist) start->drug_admin behavioral_test Behavioral Testing (e.g., Catalepsy, PPI, Drug Discrimination) drug_admin->behavioral_test data_collection Data Collection (Automated or Manual) behavioral_test->data_collection data_analysis Data Analysis (Statistical Comparison) data_collection->data_analysis end Results & Interpretation data_analysis->end

References

Comparative Analysis of SDZ 220-581 Cross-reactivity with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Basel, Switzerland - In the landscape of neuroscience research and drug development, the selectivity of a pharmacological agent for its intended target is paramount. This guide provides a comprehensive comparison of SDZ 220-581, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, and its cross-reactivity with other key glutamate receptor subtypes. The data presented herein is crucial for researchers designing experiments and interpreting results related to glutamatergic neurotransmission.

This compound is a competitive antagonist at the glutamate recognition site of the NMDA receptor, with a high affinity demonstrated by a pKi of 7.7.[1][2] Its efficacy as an NMDA receptor antagonist has been documented in various in vitro and in vivo models.[1][3] However, a thorough understanding of its interaction, or lack thereof, with other glutamate receptors is essential for its use as a selective pharmacological tool.

Quantitative Comparison of Binding Affinities

To ascertain the selectivity profile of this compound, comprehensive radioligand binding assays have been conducted. The following table summarizes the binding affinities (Ki, unless otherwise specified) of this compound for various ionotropic and metabotropic glutamate receptors.

Receptor SubtypeLigand Used for DisplacementBrain Region/Cell LineBinding Affinity (nM)Reference
NMDA [3H]CGP 39653Rat cortical membranes20 (IC50)Urwyler et al., 1996
AMPA [3H]AMPARat cortical membranes> 100,000 Urwyler et al., 1996
Kainate [3H]kainateRat cerebellar membranes> 100,000 Urwyler et al., 1996
mGluR Group I --No significant activity Urwyler et al., 1996
mGluR Group II --No significant activity Urwyler et al., 1996
mGluR Group III --No significant activity Urwyler et al., 1996

The data clearly demonstrates that this compound is highly selective for the NMDA receptor. Its affinity for AMPA and kainate receptors is at least three orders of magnitude lower than for the NMDA receptor. Furthermore, it shows no significant interaction with the tested metabotropic glutamate receptor groups.

Experimental Protocols

The determination of the binding affinities listed above was primarily achieved through radioligand binding assays. Below is a detailed methodology representative of the protocols used in these seminal studies.

Objective: To determine the binding affinity (Ki) of this compound for NMDA, AMPA, and kainate receptors.

Materials:

  • Membrane Preparations: Crude synaptic membranes prepared from specific brain regions of adult rats (e.g., cortex for NMDA and AMPA receptor binding, cerebellum for kainate receptor binding).

  • Radioligands:

    • [3H]CGP 39653 (for NMDA receptors)

    • [3H]AMPA (for AMPA receptors)

    • [3H]kainate (for kainate receptors)

  • Test Compound: this compound

  • Assay Buffer: Appropriate physiological buffer (e.g., Tris-HCl)

  • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Membrane Preparation: Brain tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

    • The incubation is carried out for a specific time at a controlled temperature to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the respective receptor.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The logical flow of a competitive radioligand binding assay to determine the cross-reactivity of a test compound is illustrated in the following diagram.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., Rat Cortex) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution (e.g., [3H]CGP 39653) Radioligand->Incubation Test_Compound Test Compound Dilutions (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki Calculation) Scintillation->Data_Analysis

Fig 1. Workflow for Radioligand Binding Assay.

Signaling Pathways Overview

To contextualize the importance of this compound's selectivity, the following diagram illustrates the primary signaling pathways of the major ionotropic glutamate receptors.

signaling_pathways cluster_receptors Ionotropic Glutamate Receptors cluster_ions Ion Influx cluster_effects Postsynaptic Effects Glutamate Glutamate NMDA NMDA Receptor Glutamate->NMDA AMPA AMPA Receptor Glutamate->AMPA Kainate Kainate Receptor Glutamate->Kainate Ca2_Na Ca2+, Na+ NMDA->Ca2_Na Opens Na_K Na+, K+ AMPA->Na_K Opens Kainate->Na_K Opens LTP_LTD Synaptic Plasticity (LTP/LTD) Ca2_Na->LTP_LTD Depolarization Fast Excitatory Postsynaptic Potential Na_K->Depolarization SDZ_220_581 This compound SDZ_220_581->NMDA

Fig 2. Ionotropic Glutamate Receptor Signaling.

Conclusion

References

Head-to-Head Comparison: SDZ 220-581 and Selfotel in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed, data-driven comparison of two competitive N-methyl-D-aspartate (NMDA) receptor antagonists: SDZ 220-581 and selfotel (CGS 19755). Both compounds were investigated for their neuroprotective potential, primarily in the context of ischemic brain injury. This document synthesizes preclinical and clinical data to offer an objective evaluation of their performance, supported by experimental methodologies and visual representations of key pathways and workflows.

Mechanism of Action and Physicochemical Properties

Both this compound and selfotel are competitive antagonists at the NMDA receptor, binding to the glutamate recognition site.[1][2] This action prevents the excessive influx of calcium ions associated with excitotoxicity, a key driver of neuronal death in ischemic conditions.[3]

This compound is a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid (AP7).[4] It is characterized by its high affinity for the NMDA receptor, with a pKi value of 7.7.[1][5][6] A key feature of this compound is its ability to be administered orally and to penetrate the blood-brain barrier.[4][7]

Selfotel (CGS 19755) is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5).[8] While it also acts as a competitive NMDA receptor antagonist, many competitive antagonists in its class are hydrophilic and require direct cerebral administration to achieve high brain concentrations.[8] However, studies have shown that selfotel can cross the blood-brain barrier to achieve neuroprotective levels.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and selfotel based on available preclinical and clinical studies.

Table 1: Receptor Binding and In Vitro Activity

ParameterThis compoundSelfotel (CGS 19755)Reference
Mechanism of Action Competitive NMDA Receptor AntagonistCompetitive NMDA Receptor Antagonist[1][2]
Binding Site Glutamate Recognition SiteGlutamate Recognition Site[1][2]
Receptor Affinity (pKi) 7.7Not explicitly stated in search results[1][5][6]

Table 2: Preclinical Neuroprotective Efficacy

Animal ModelSpeciesCompoundDosing and AdministrationOutcomeReference
Maximal Electroshock Seizures (MES)Mice & RatsThis compound10 mg/kg, oralFull protection, lasting >24 hours[1][4]
Quinolinic Acid-Induced Striatal LesionsRatsThis compound3-15 mg/kg, i.p. or 10-50 mg/kg, oralReduced lesion extent[4]
Middle Cerebral Artery Occlusion (MCAO)RatsThis compound10 mg/kg (2 doses), oral20-30% reduction in infarct size[4]
Global Cerebral IschemiaGerbilsSelfotel10 and 30 mg/kg, i.p. (4 doses)Significant reduction in hippocampal damage[8]
Permanent MCAORatsSelfotel40 mg/kg, i.v.23% reduction in cortical edema[8]
Permanent MCAORatsSelfotel10 mg/kg bolus i.v. + 5 mg/kg/h infusionSignificant reduction in cortical infarct volume[8]
Focal IschemiaRabbitSelfotel40 mg/kg76% decrease in cortical ischemic neuronal damage[8]

Table 3: Clinical Trial Overview

CompoundPhaseIndicationKey FindingsReference
This compoundPreclinicalEpilepsy, NeurodegenerationPotent anticonvulsant and neuroprotective effects in animal models. Limited clinical trial data available.[1][4]
SelfotelPhase IIaAcute Ischemic StrokeDose-dependent CNS adverse effects (agitation, hallucinations). Maximum tolerated dose identified as 1.5 mg/kg i.v.[8][9]
SelfotelPhase IIIAcute Ischemic StrokeTrials terminated due to lack of efficacy and a trend toward increased mortality, particularly in patients with severe stroke.[2][10][11][12]
SelfotelPhase IIISevere Head InjuryTrials stopped prematurely due to safety concerns and low probability of demonstrating efficacy.[13]

Experimental Protocols

Preclinical Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is a widely used preclinical method to mimic focal cerebral ischemia in humans.

  • Objective: To induce a temporary or permanent blockage of the middle cerebral artery (MCA) to create a reproducible ischemic brain injury.

  • Procedure:

    • Anesthesia: Rats are anesthetized, typically with an inhalant anesthetic like isoflurane.

    • Surgical Exposure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the MCA.

    • Confirmation of Occlusion: Laser Doppler flowmetry is often used to confirm a significant reduction in cerebral blood flow.

    • Treatment Administration: The investigational drug (e.g., this compound or selfotel) or placebo is administered at specified time points before, during, or after the occlusion.

    • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow blood flow to return to the ischemic territory.

    • Post-operative Care: Animals are allowed to recover and are monitored for neurological deficits.

    • Outcome Assessment: After a set survival period (e.g., 24-72 hours), the brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

Clinical Trial: Phase III Study of Selfotel in Acute Ischemic Stroke (ASSIST Trials)
  • Objective: To evaluate the efficacy and safety of a single intravenous dose of selfotel in improving functional outcomes in patients with acute ischemic stroke.

  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][11]

  • Patient Population: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit, with treatment initiated within 6 hours of symptom onset.[2][11]

  • Intervention: A single intravenous dose of 1.5 mg/kg selfotel or a matching placebo administered over 2 to 5 minutes.[2]

  • Primary Outcome: The proportion of patients achieving a Barthel Index score of ≥60 at 90 days, indicating a good functional outcome.[2][11]

  • Results: The trials were suspended prematurely by the Data Safety Monitoring Board after enrolling 567 patients due to an imbalance in mortality.[2][11] There was no significant difference in the primary outcome between the selfotel and placebo groups.[2] However, a trend towards increased mortality was observed in the selfotel group, particularly within the first 30 days and in patients with severe stroke.[2][10][11][12]

Mandatory Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Glutamate Site) Glutamate->NMDA_Receptor Binds & Activates Selfotel Selfotel Selfotel->NMDA_Receptor Competitively Blocks SDZ_220_581 This compound SDZ_220_581->NMDA_Receptor Competitively Blocks Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_influx->Excitotoxicity Triggers

Caption: Competitive antagonism of the NMDA receptor by this compound and selfotel.

Preclinical_Neuroprotection_Workflow Animal_Model 1. Induce Ischemic Injury (e.g., MCAO in Rats) Treatment 2. Administer Compound (this compound or Selfotel) vs. Placebo Animal_Model->Treatment Monitoring 3. Neurological Assessment & Post-operative Care Treatment->Monitoring Outcome 4. Measure Infarct Volume (e.g., TTC Staining) Monitoring->Outcome Analysis 5. Statistical Analysis (Compare treatment vs. placebo groups) Outcome->Analysis

Caption: Generalized workflow for preclinical neuroprotection studies.

Discussion and Conclusion

Both this compound and selfotel are potent competitive NMDA receptor antagonists. Preclinical data for both compounds demonstrated significant neuroprotective effects in various models of neuronal injury. This compound showed promising oral activity and a long duration of action in animal models of seizures and focal ischemia.[1][4] Selfotel also exhibited robust neuroprotection in preclinical ischemia models.[8]

However, the clinical development of selfotel was halted due to a lack of efficacy and safety concerns in Phase III trials for acute ischemic stroke and severe head injury.[2][11][13] The trials revealed a narrow therapeutic window, with doses high enough to potentially be neuroprotective also causing significant adverse effects.[8][9] The observed trend towards increased mortality in treated patients suggests that in the complex setting of human ischemic stroke, broad NMDA receptor antagonism may have detrimental effects.[2][10][12]

Information on the clinical development of this compound is less readily available in the public domain. While its preclinical profile appears favorable, the challenges encountered with selfotel highlight the significant hurdles in translating the neuroprotective effects of competitive NMDA receptor antagonists from animal models to successful clinical therapies. The failure of selfotel underscores the need for more targeted approaches to modulating glutamate neurotransmission, potentially through subunit-selective antagonists or agents that act on downstream pathways of excitotoxicity. Researchers in the field should consider these findings when designing and interpreting future studies on neuroprotective agents.

References

Replicating Published Findings with SDZ 220-581: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical findings for SDZ 220-581, a potent and orally active competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The data herein is compiled from publicly available research to facilitate the replication of key experiments and to offer a comparative analysis against other relevant NMDA receptor antagonists.

Comparative Efficacy and Potency of NMDA Receptor Antagonists

The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison of this compound with other NMDA receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity

CompoundTargetAssay TypepKiKi (nM)Reference
This compound NMDA Receptor (Glutamate Site)Radioligand Binding7.7~20[1]
(+)-MK-801NMDA Receptor (Channel Site)Radioligand Binding-37.2[2]

Table 2: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Model)

CompoundSpeciesRoute of AdministrationED50 (mg/kg)Reference
This compound MouseOral< 3.2[2]
This compound RatOral10

Table 3: In Vivo Sensorimotor Gating (Prepulse Inhibition Model)

CompoundSpeciesDose (mg/kg)Route of AdministrationEffect on PPIReference
This compound Rat2.5s.c.Robust Reduction[1]
CGS 19755Rat10s.c.Robust Reduction[1]
L-701,324 (Glycine Site Antagonist)Rat1 and 4-No Effect[1]
4-Cl-KYN (Glycine Site Antagonist)Rat25, 50, and 100-No Effect[1]
MLA (α7nAChR Antagonist)Rat6-No Effect[1]

Table 4: In Vivo Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)

CompoundSpeciesDose (mg/kg)Route of AdministrationEffectReference
This compound Rat0.32 - 3.2i.p.Dose- and time-dependent reversal
MK-801Rat--Potent reversal
SDZ EAA 494 (D-CPPene)Rat--Reversal
SDZ EAB 515Rat--Reversal

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to assist in the replication of these findings.

NMDA Receptor Binding Assay (Determination of pKi)

This protocol is a generalized procedure based on standard radioligand binding assays for NMDA receptors. The specific parameters for this compound are derived from published data.

  • Tissue Preparation: Rat cortical membranes are prepared by homogenizing dissected cortical tissue in a buffered sucrose solution. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in a suitable buffer (e.g., Tris-HCl).

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to the glutamate site of the NMDA receptor (e.g., [³H]CGP 39653) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known NMDA receptor agonist (e.g., L-glutamate). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Maximal Electroshock Seizure (MES) Test

This protocol is a standard method for assessing the anticonvulsant properties of a compound.

  • Animals: Male mice or rats are used for this assay.

  • Drug Administration: this compound is administered orally at various doses (e.g., 3.2, 10, 32 mg/kg). A vehicle control group receives the same volume of the vehicle.

  • Time Course: The anticonvulsant effect is assessed at different time points after drug administration to determine the onset and duration of action.

  • Induction of Seizure: A maximal seizure is induced by applying an electrical stimulus (e.g., 50 Hz, 0.2 sec duration) through corneal or auricular electrodes.

  • Endpoint: The endpoint of the assay is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated. The ED50 (the dose that protects 50% of the animals) is determined by probit analysis.

Prepulse Inhibition (PPI) of the Startle Reflex

This protocol, based on a comparative study, evaluates the effect of this compound on sensorimotor gating.[1]

  • Animals: Male Sprague-Dawley rats are used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Drug Administration: Rats are pretreated with this compound (2.5 mg/kg, s.c.) 30 minutes before the test session. Control animals receive a saline injection. For comparison, another group is treated with CGS 19755 (10 mg/kg, s.c.) 45 minutes before testing.[1]

  • Test Session: The session consists of a series of trials:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: The high-intensity pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse, e.g., 3-12 dB above background).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: The startle amplitude is measured for each trial. Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) x 100].

Haloperidol-Induced Catalepsy

This is a widely used model to screen for compounds with potential anti-Parkinsonian effects.

  • Animals: Male rats are used.

  • Induction of Catalepsy: Catalepsy is induced by the administration of the dopamine D2 receptor antagonist haloperidol (e.g., 1.0 mg/kg, s.c.).

  • Drug Administration: this compound is administered intraperitoneally at various doses (e.g., 0.32, 1.0, 3.2 mg/kg) at a specified time after haloperidol injection.

  • Assessment of Catalepsy: Catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the rat to remove both paws from the bar (descent latency) is recorded. A cut-off time is typically set (e.g., 180 seconds).

  • Data Analysis: The descent latency is measured at several time points after the administration of this compound to assess the time course of its effect. The results are compared between the vehicle-treated and drug-treated groups.

Visualizing the Mechanism of Action

NMDA Receptor Antagonism and Downstream Signaling

This compound acts as a competitive antagonist at the glutamate binding site on the NMDA receptor, preventing its activation by glutamate. This blockade of the NMDA receptor has significant downstream consequences, which can be either neuroprotective or neurotoxic depending on the context of receptor activation.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pro_survival Neuroprotective Pathways cluster_pro_death Excitotoxic Pathways Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Activates SDZ_220_581 This compound SDZ_220_581->NMDA_Receptor Blocks Ca_Influx_Synaptic Ca²⁺ Influx (Synaptic) NMDA_Receptor->Ca_Influx_Synaptic Physiological Activation Ca_Influx_Extrasynaptic Excessive Ca²⁺ Influx (Extrasynaptic) NMDA_Receptor->Ca_Influx_Extrasynaptic Excessive Activation PI3K_AKT PI3K/AKT Pathway Ca_Influx_Synaptic->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Ca_Influx_Synaptic->MAPK_ERK Neuronal_Survival Neuronal Survival & Growth PI3K_AKT->Neuronal_Survival CREB CREB Activation MAPK_ERK->CREB BDNF BDNF Expression CREB->BDNF BDNF->Neuronal_Survival nNOS nNOS Activation Ca_Influx_Extrasynaptic->nNOS Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx_Extrasynaptic->Mitochondrial_Dysfunction FOXO_Puma FOXO/Puma Activation Ca_Influx_Extrasynaptic->FOXO_Puma NO_Production NO Production nNOS->NO_Production NO_Production->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis FOXO_Puma->Apoptosis

Caption: NMDA Receptor Signaling Pathways.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for preclinical in vivo testing of a compound like this compound.

experimental_workflow cluster_assays Examples of Behavioral Assays start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model drug_prep Drug Preparation & Dosing (this compound vs. Vehicle/Comparator) animal_model->drug_prep behavioral_test Behavioral Assay drug_prep->behavioral_test data_collection Data Collection behavioral_test->data_collection mes Maximal Electroshock Seizure behavioral_test->mes ppi Prepulse Inhibition behavioral_test->ppi catalepsy Haloperidol-Induced Catalepsy behavioral_test->catalepsy data_analysis Statistical Analysis data_collection->data_analysis results Results & Interpretation data_analysis->results

Caption: In Vivo Experimental Workflow.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for SD-220-581

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling SDZ 220-581, adherence to proper disposal procedures is critical for laboratory safety and environmental protection. This guide provides immediate and essential logistical information for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat, long-sleeved clothing
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Handling Recommendations:

  • Avoid creating dust when handling the solid form of the compound.

  • Ensure adequate ventilation at all times.

  • Wash hands thoroughly after handling.

Disposal Procedures for this compound

The primary disposal method for this compound and its containers is through a licensed and approved waste disposal plant.[1][2] This ensures that the chemical waste is managed in a safe and environmentally sound manner. Do not dispose of this compound in the regular trash or down the sewer.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions. Store in a designated and properly labeled hazardous waste collection area.

  • Container Management:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice if it is in good condition.

    • The container must be kept securely closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container and the name of the principal investigator or laboratory contact.

  • Disposal of Empty Containers:

    • An empty container that held this compound must be properly decontaminated before being discarded as non-hazardous waste.

    • Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).

    • Collect the rinsate (the solvent from rinsing) as hazardous waste and add it to your this compound waste container.

    • After triple-rinsing, deface or remove the original label from the container before disposing of it in the regular trash.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for your properly labeled and contained this compound waste.

    • Follow all institutional procedures for waste pickup requests.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate the immediate area to prevent further exposure.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Workflow for Proper Disposal of this compound

cluster_preparation Waste Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify this compound waste (unused chemical, contaminated labware) B Use a dedicated, sealed, and chemically compatible waste container A->B C Label container with 'Hazardous Waste' and 'this compound' B->C H For empty containers: Triple-rinse, collect rinsate as hazardous waste, deface label, and discard container B->H Empty Container Path D Store waste in a designated satellite accumulation area C->D E Segregate from incompatible chemicals D->E F Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup E->F G Dispose of contents and container at an approved waste disposal plant F->G

Caption: A workflow diagram illustrating the proper disposal procedures for this compound.

References

Personal protective equipment for handling SDZ 220-581

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of SDZ 220-581, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent contact with the eyes, skin, and respiratory tract. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields are required.[1]
Hand Protection Chemical-resistant gloves should be worn.[2]
Body Protection A lab coat, overalls, or a chemical-resistant suit should be worn to prevent skin exposure.[2][3]
Respiratory Protection In case of insufficient ventilation or potential for aerosolization, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.[2][3]

Operational and Disposal Plans

Handling Procedures:

  • Avoid all contact with skin, eyes, and clothing.[4]

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1][5]

  • Ensure that an accessible safety shower and eyewash station are available in the immediate work area.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the product to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound, from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE VerifyVentilation Verify Fume Hood Operation SelectPPE->VerifyVentilation DonPPE Don PPE VerifyVentilation->DonPPE HandleCompound Handle this compound DonPPE->HandleCompound Decontaminate Decontaminate Work Area HandleCompound->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE DisposeWaste Dispose of Waste DoffPPE->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SDZ 220-581
Reactant of Route 2
SDZ 220-581

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.